molecular formula C10H10N2O B2443354 1-methylindole-4-carboxamide CAS No. 1869869-40-8

1-methylindole-4-carboxamide

Cat. No.: B2443354
CAS No.: 1869869-40-8
M. Wt: 174.203
InChI Key: SYSHQYJXHVKLJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methylindole-4-carboxamide is an organic compound with the molecular formula C₁₀H₁₀N₂O and a molecular weight of 174.20 g/mol . This compound is part of the indole carboxamide family, which are recognized as valuable scaffolds in medicinal chemistry and drug discovery research . Indole carboxamide derivatives have been extensively investigated for their biological activities, particularly as fungicidal agents. Studies on related structures suggest potential mechanisms of action may involve disrupting mitochondrial function in pathogens, for instance by inhibiting critical enzymes in the respiratory chain such as succinate dehydrogenase (complex II) . As a building block, it is used in the synthesis of more complex molecules and in the development of novel compounds for pharmacological screening . The SMILES notation for this molecule is CN1C=CC2=C1C=CC=C2C(N)=O . This product is intended for research purposes and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-12-6-5-7-8(10(11)13)3-2-4-9(7)12/h2-6H,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYSHQYJXHVKLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(C=CC=C21)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Methylindole-4-Carboxamide: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Methylindole-4-carboxamide (CAS: 1869869-40-8) represents a critical pharmacophore in modern medicinal chemistry. Unlike the ubiquitous indole-2- and indole-3-substituted derivatives, the indole-4-carboxamide scaffold offers a unique vector for molecular interaction, frequently utilized to target ATP-binding pockets in kinases (e.g., JAK, CDK) and allosteric sites in viral capsid proteins.

This guide provides a comprehensive analysis of the molecule’s physicochemical properties, validated synthetic pathways, and its strategic application in Structure-Activity Relationship (SAR) campaigns. It is designed for researchers requiring high-fidelity data for lead optimization and synthetic planning.

Physicochemical Profile

The 4-position of the indole ring provides a distinct exit vector compared to the natural tryptamine (C3) lineage. The N-methyl group at position 1 serves two primary functions: it eliminates a hydrogen bond donor (HBD), thereby improving membrane permeability, and it blocks metabolic glucuronidation at the indole nitrogen.

Table 1: Core Chemical Specifications
PropertyValueContext/Relevance
Chemical Name 1-Methyl-1H-indole-4-carboxamideIUPAC nomenclature
CAS Number 1869869-40-8Primary identifier
Molecular Formula C₁₀H₁₀N₂OSmall molecule fragment
Molecular Weight 174.20 g/mol Ideal for Fragment-Based Drug Discovery (FBDD)
cLogP ~1.2 - 1.5Favorable lipophilicity for CNS/Cell penetration
H-Bond Donors 1 (Amide NH₂)Critical for hinge-region binding in kinases
H-Bond Acceptors 2 (Amide O, Indole N)Interaction with backbone residues
Topological Polar Surface Area ~43 ŲPredictive of good oral bioavailability
Physical State Off-white to pale yellow solidLight sensitive; store at -20°C

Synthetic Methodologies

Synthesis of 1-methylindole-4-carboxamide requires navigating the regioselectivity of the indole ring. Direct electrophilic aromatic substitution usually favors C3. Therefore, synthesis typically relies on pre-functionalized precursors or de novo ring construction.

Validated Synthetic Route (The "Carboxylate" Approach)

The most robust route for scale-up involves the methylation of commercially available methyl indole-4-carboxylate followed by amidation. This avoids the harsh conditions of cyanation on 4-bromoindole.

Step-by-Step Protocol

Phase A: N-Methylation

  • Reagents: Methyl indole-4-carboxylate (1.0 eq), Cs₂CO₃ (1.5 eq), MeI (1.2 eq), DMF (anhydrous).

  • Procedure: Dissolve starting material in DMF (0.5 M). Add Cs₂CO₃ and stir for 15 min. Dropwise add MeI at 0°C. Warm to RT and stir for 2 hours.

  • Workup: Dilute with EtOAc, wash with water/brine (3x) to remove DMF. Dry over Na₂SO₄.[1]

  • Yield: Typically >90%.

Phase B: Saponification (Hydrolysis)

  • Reagents: 1-Methyl-indole-4-carboxylate (from Phase A), LiOH·H₂O (3.0 eq), THF/MeOH/H₂O (3:1:1).

  • Procedure: Stir the mixture at ambient temperature (25°C) for 4–6 hours. Monitor by LCMS for disappearance of ester.

  • Workup: Acidify to pH 3–4 with 1N HCl. The acid intermediate (1-methylindole-4-carboxylic acid) will precipitate. Filter and dry.

Phase C: Amidation (The Carboxamide Formation)

  • Reagents: Acid intermediate (1.0 eq), CDI (1,1'-Carbonyldiimidazole) (1.2 eq), NH₄OH (excess) or NH₃ in MeOH.

  • Procedure:

    • Dissolve acid in anhydrous DMF.

    • Add CDI and stir at RT for 1 hour (CO₂ evolution observed) to form the active acyl-imidazole.

    • Add aqueous ammonia (28%) or 7N NH₃/MeOH. Stir for 2 hours.

  • Purification: Precipitate with water or purify via flash chromatography (DCM/MeOH gradient).

Pathway Visualization

The following diagram illustrates the logical flow of synthesis and the alternative "Bromo-Indole" route which is less preferred due to palladium cost but useful for late-stage diversification.

SynthesisPathways Start Methyl indole-4-carboxylate Step1 N-Methylation (MeI, Cs2CO3) Start->Step1 Inter1 Methyl 1-methylindole-4-carboxylate Step1->Inter1 Step2 Hydrolysis (LiOH, THF/H2O) Inter1->Step2 Acid 1-Methylindole-4-carboxylic acid (CAS: 90924-06-4) Step2->Acid Step3 Amidation (CDI, NH3) Acid->Step3 Final 1-Methylindole-4-carboxamide (Target) Step3->Final AltStart 4-Bromoindole AltStep1 N-Methylation AltStart->AltStep1 Route B AltStep2 Pd-Cat Cyanation (Zn(CN)2) AltStep1->AltStep2 Route B AltStep3 Hydrolysis AltStep2->AltStep3 Route B AltStep3->Final Route B

Figure 1: Comparative synthetic pathways. Route A (Top) is preferred for gram-scale synthesis due to milder conditions.

Medicinal Chemistry Applications

The 1-methylindole-4-carboxamide motif is not merely a passive scaffold; it acts as a bioisostere for benzamides and purines.

Kinase Inhibitor Design (The "Hinge Binder")

In many kinase inhibitors (e.g., JAK, CDK, GSK-3β), the inhibitor must form hydrogen bonds with the "hinge region" of the ATP-binding pocket.

  • Mechanism: The amide nitrogen (NH₂) acts as a donor to the backbone carbonyl of the hinge residue. The amide carbonyl (C=O) acts as an acceptor from the backbone NH.

  • Why 1-Methyl? The N1-methyl group projects into the solvent-accessible region or a hydrophobic pocket (depending on binding mode), preventing the indole NH from acting as a non-specific donor and reducing polarity to improve blood-brain barrier (BBB) penetration.

Viral Capsid Assembly Modulators (CAMs)

Research into Hepatitis B Virus (HBV) has utilized indole-carboxamides.

  • Application: These molecules bind to the core protein dimer-dimer interface.

  • Structural Logic: The 4-carboxamide provides the necessary rigid geometry to lock the capsid protein in an aberrant conformation, preventing correct viral assembly.

Diagram: Interaction Logic

InteractionMap Scaffold 1-Methylindole-4-carboxamide Hinge Kinase Hinge Region (H-Bond Donor/Acceptor) Scaffold->Hinge Amide Moiety Solubility Lipophilicity Modulation (N-Methyl Group) Scaffold->Solubility Indole N1 Vector C4 Exit Vector (Unique Geometry) Scaffold->Vector Substituent Position

Figure 2: Pharmacophoric mapping of the scaffold showing key interaction points.

Experimental Validation Protocols

Quality Control: NMR Characterization

To validate the synthesis of 1-methylindole-4-carboxamide, the following ¹H NMR signals (DMSO-d₆) are diagnostic:

  • Amide Protons: Two broad singlets (or one broad hump) typically between δ 7.0–8.0 ppm.

  • N-Methyl: A sharp singlet at δ ~3.8–3.9 ppm (integrating to 3H).

  • Indole C2/C3: Two doublets or multiplets in the aromatic region (δ 6.5–7.5 ppm), distinct from the benzene ring protons.

Solubility & Stability Assay

Before biological testing, the compound must be assessed for aqueous stability.

  • Preparation: Prepare a 10 mM stock in DMSO.

  • Dilution: Dilute to 50 µM in PBS (pH 7.4).

  • Analysis: Incubate at 37°C. Analyze aliquots at T=0, 1h, 4h, 24h via HPLC-UV (254 nm).

  • Expectation: The amide bond is generally stable at physiological pH. Instability suggests hydrolysis to the acid (check retention time shift).

Safety & Handling (SDS Summary)

While specific toxicological data for this exact CAS is limited, it shares hazard profiles with analogous indole-amides.

  • GHS Classification:

    • Skin Irritation (Category 2)[2][3][4]

    • Eye Irritation (Category 2A)[5]

    • STOT-SE (Respiratory Irritation, Category 3)

  • Handling: Use a fume hood. Avoid dust formation.[3][4][5][6]

  • Storage: Hygroscopic. Store in a desiccator at -20°C for long-term stability.

References

  • Fisher Scientific. (2023). Safety Data Sheet: 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from

  • PubChem. (2025).[7][8] 1-Methyl-1H-Indole-4-Carboxylic Acid (CID 14987287).[8] National Library of Medicine. Retrieved from

  • ChemicalBook. (2024). Synthesis of 1-Methyl-1H-indole-4-carboxylic acid. Retrieved from

  • Medicines for Malaria Venture. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. Retrieved from

  • MDPI. (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. Retrieved from

Sources

Technical Sourcing & Utilization Guide: 1-Methylindole-4-carboxamide (CAS 1869869-40-8)

[1]

Executive Summary & Chemical Profile[1][2]

1-Methylindole-4-carboxamide (CAS 1869869-40-8) is a critical heterocyclic building block, primarily utilized in the synthesis of kinase inhibitors (specifically targeting BTK, JAK, and TYK2 pathways).[1] Its structural significance lies in the C4-carboxamide motif, which frequently serves as a hydrogen bond donor/acceptor pair interacting with the hinge region of kinase ATP-binding pockets.[1]

Unlike generic reagents, the quality of this intermediate directly impacts the structure-activity relationship (SAR) fidelity in early discovery and yield efficiency in process chemistry.[1] This guide outlines the technical criteria for selecting suppliers, validating material quality, and utilizing the compound in high-value synthesis.

Physicochemical Specifications
PropertySpecificationCriticality
CAS Number 1869869-40-8Identity Verification
Formula C₁₀H₁₀N₂OStoichiometry
MW 174.20 g/mol Calculation
Appearance Off-white to pale yellow solidColor indicates oxidation/impurities
Solubility DMSO, DMF, MeOH (warm)Poor water solubility affects assay prep
pKa (Calc) ~15 (Amide NH)Weakly acidic; stable in mild base
H-Bond Donors 1 (Amide NH₂)Critical for Kinase Hinge Binding

Strategic Sourcing: Evaluating Suppliers

Sourcing this CAS number requires distinguishing between "Catalog Aggregators" and "Original Manufacturers."[1] The synthetic route used by the supplier dictates the impurity profile, which can poison downstream catalytic cycles (e.g., Pd-catalyzed cross-couplings).[1]

Supplier Tiering & Risk Assessment
  • Tier 1 (Primary Manufacturers): Companies that synthesize from raw indole precursors (e.g., Enamine, WuXi AppTec, Combi-Blocks).[1]

    • Advantage:[1][2][3][4] Full traceability, batch consistency, availability of multi-gram to kilogram scale.[1]

    • Risk:[1][5][6] Lead times can vary if stock is low.[1]

  • Tier 2 (Catalog Aggregators): Re-sellers (e.g., MolPort, eMolecules).[1]

    • Advantage:[1][2][3][4] Broad searchability.[1][7][2][8]

    • Risk:[1][5][6] Variable batch quality; "Ghost stock" (listed but not physically held).[1]

The "Route-Specific" Sourcing Audit

When requesting a quote, ask the supplier for the Route of Synthesis (ROS) statement.[1] This reveals hidden risks:

  • Cyanation Route: If made via 4-cyano-1-methylindole, check for Residual Cyanide .[1]

  • Ester Ammonolysis Route: If made from Methyl 1-methyl-1H-indole-4-carboxylate, check for Residual Ester (CAS 39830-66-5) and Acid Hydrolysis byproducts.[1]

Visualization: Supplier Qualification Workflow

The following diagram outlines the decision logic for vetting a supplier for CAS 1869869-40-8.

SupplierQualificationStartNeed CAS 1869869-40-8VolCheckVolume Requirement?Start->VolCheckSmallScale< 5g (Discovery)VolCheck->SmallScaleLargeScale> 100g (Process)VolCheck->LargeScaleCatalogTier 1 Catalog(Combi-Blocks/Enamine)SmallScale->CatalogCustomCustom Synthesis / CROLargeScale->CustomDocReviewReview CoA & ROSCatalog->DocReviewCustom->DocReviewImpurityCheckCheck Specific Impurities:1. Residual Ester2. Regioisomers (C5/C6)DocReview->ImpurityCheckDecisionPass QC?ImpurityCheck->DecisionApproveApprove SupplierDecision->ApproveYesRejectReject / ReprocessDecision->RejectNo

Caption: Logic flow for selecting and validating suppliers based on scale and impurity risks.

Analytical Validation (Quality Control)[1]

Trusting a Certificate of Analysis (CoA) without verification is a failure of scientific rigor.[1] The following protocol is self-validating and designed to separate the amide product from its most common precursors.

High-Performance Liquid Chromatography (HPLC) Protocol[1]
  • Objective: Quantify purity and detect the "Ester Impurity" (Methyl 1-methyl-1H-indole-4-carboxylate).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1] Reasoning: TFA suppresses silanol interactions, sharpening the peak of the indole nitrogen.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 254 nm (aromatic) and 220 nm (amide bond).[1]

  • Pass Criteria:

    • Purity > 98.0% (Area %).[1]

    • Residual Ester < 0.5% (Ester elutes later than amide due to higher lipophilicity).[1]

    • Water Content (Karl Fischer) < 1.0% (Amides are hygroscopic).[1]

Synthetic Utility & Application

1-Methylindole-4-carboxamide is rarely the final drug; it is a scaffold.[1] Its primary utility is in Kinase Inhibitor Design , where the amide group mimics the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region.

Functionalization Pathways

To utilize this building block, chemists typically functionalize the C3 or C2 positions.[1][9]

  • C3-Halogenation: Reaction with NIS (N-iodosuccinimide) yields the 3-iodo derivative, a precursor for Suzuki couplings.[1]

  • C2-Lithiation: Direct lithiation (using n-BuLi/LDA) is difficult due to the amide proton.[1] Expert Tip: Protect the amide nitrogen (e.g., with SEM or Boc) if C2 functionalization is required, or use a directing group strategy.[1]

Visualization: Kinase Inhibitor Synthesis Workflow

The diagram below illustrates how this specific CAS is transformed into a bioactive molecule (e.g., a BTK inhibitor analog).

SynthesisPathwayStartMaterial1-Methylindole-4-carboxamide(CAS 1869869-40-8)Intermediate13-Bromo-1-methylindole-4-carboxamideStartMaterial->Intermediate1RegioselectiveBrominationFinalProductKinase Inhibitor(Hinge Binder)Intermediate1->FinalProductStep1NBS, DMF0°C -> RTCouplingPartnerAryl Boronic Acid(Target Specific)CouplingPartner->FinalProductCross-CouplingStep2Pd(dppf)Cl2, K2CO3Suzuki Coupling

Caption: Synthetic workflow converting the raw material into a functionalized drug candidate via C3-bromination and Suzuki coupling.

Safety & Handling (EHS)[1]

While 1-methylindole (liquid) is known for a potent fecal odor ("stench"), the 4-carboxamide derivative is typically a solid with reduced volatility.[1] However, standard precautions apply.

  • Signal Word: Warning.

  • Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation), H335 (Respiratory Irritation).[1]

  • Handling Protocol:

    • Handle in a fume hood to avoid inhalation of dust.[1]

    • Solvent Trap: If removing solvents via rotovap, use a secondary cold trap, as indole derivatives can sublime under high vacuum/heat.[1]

    • Storage: Store at 2-8°C, desiccated. Amides can hydrolyze to acids if exposed to atmospheric moisture over long periods.[1]

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 14987287, 1-Methyl-1H-indole-4-carboxylic acid (Analogous Structure/Precursor). Retrieved from [Link][1]

  • Google Patents. Indole carboxamide compounds (US20160115126A1).[1] Describes the use of indole carboxamides as BTK inhibitors. Retrieved from

  • Organic Syntheses. Preparation of 1-Methylindole (Precursor Synthesis). Org.[1][2][3][8][10] Synth. 1974, 54, 58. Retrieved from [Link]

The Indole-4-carboxamide Scaffold: A Strategic Vector in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole scaffold is ubiquitous in pharmacopeia, yet the vast majority of medicinal chemistry efforts have historically focused on the C3 (electrophilic substitution) and C5 (analogue of serotonin/melatonin) positions. The Indole-4-carboxamide represents a "privileged but underutilized" vector. Its unique geometry allows substituents to exit the ATP-binding cleft of kinases towards the solvent front, solubilizing hydrophobic cores, or to engage distinct allosteric pockets unavailable to C3/C5 isomers.

This guide details the structural rationale, validated synthetic protocols, and specific biological applications of this scaffold, designed for senior medicinal chemists.

Part 1: Structural Rationale & Vector Analysis

The Geometric Advantage

In typical kinase inhibitor design, the indole NH often binds to the hinge region (Glu/Leu backbone).

  • C3 Substituents: Project deep into the hydrophobic back-pocket (gatekeeper region).

  • C5 Substituents: Project towards the ribose binding pocket.

  • C4-Carboxamide: Projects almost perpendicularly to the C3 vector, often directing the attached group towards the solvent-exposed region or the P-loop .

This vector is critical for:

  • Solubility: Placing polar solubilizing groups (morpholines, piperazines) in the solvent front without disrupting the primary binding mode.

  • Selectivity: Avoiding steric clashes with the "roof" of the ATP pocket found in certain kinases (e.g., JAK2 vs. JAK1 selectivity profiles).

Visualization of Vectors

The following diagram illustrates the divergent vectors of indole substitution, highlighting the unique trajectory of the C4-carboxamide.

IndoleVectors cluster_legend Binding Pocket Interaction Core Indole Core (Hinge Binder) C3 C3 Position (Hydrophobic Back-Pocket) Core->C3 Vector A C5 C5 Position (Ribose Pocket) Core->C5 Vector B C4 C4-Carboxamide (Solvent Front / P-Loop) Core->C4 Vector C (Unique) Solvent Solvent Exposed Area C4->Solvent Solubilizing Groups

Figure 1: Vector analysis of the indole scaffold. The C4 position offers a distinct exit vector compared to the canonical C3/C5 positions.

Part 2: Case Study – Antitubercular Prodrugs

While often explored in oncology (Kinases), the most mechanistic elucidation of this scaffold comes from infectious disease research.

The NITD-304/349 Series

Researchers at Novartis and the NIH identified indole-4-carboxamides as potent inhibitors of Mycobacterium tuberculosis (Mtb).

  • Mechanism: These molecules are prodrugs .[1] They are not active per se but are hydrolyzed inside the bacterium.

  • The Payload: The hydrolysis releases 4-aminoindole .

  • Target: 4-aminoindole mimics a tryptophan precursor, binding to Tryptophan Synthase (TrpAB) and acting as an antimetabolite, causing a lethal halt in protein synthesis.

This highlights the scaffold's stability in human plasma (acting as a carrier) versus its specific activation within the pathogen.

MtbMechanism Prodrug Indole-4-Carboxamide (Inactive Prodrug) Amidase Mtb Amidase (Bacterial Activation) Prodrug->Amidase Entry into Mtb Payload 4-Aminoindole (Active Antimetabolite) Amidase->Payload Hydrolysis Target Tryptophan Synthase (TrpAB) Payload->Target Allosteric Inhibition Death Cell Death (Tryptophan Starvation) Target->Death Metabolic Collapse

Figure 2: Mechanism of Action for Indole-4-carboxamide antitubercular agents.

Part 3: Synthetic Protocols (The "How-To")

Synthesizing indole-4-carboxamides is non-trivial because the indole C3 position is naturally nucleophilic (enamine-like), making direct electrophilic substitution at C4 impossible.

The Solution: Palladium-Catalyzed Aminocarbonylation of 4-Bromoindole.[2]

Retrosynthetic Logic

Do not attempt to functionalize the indole ring after building it unless using specific precursors (like 3-nitro-2-methylbenzoates). The most robust medicinal chemistry route utilizes commercially available 4-bromoindole .

Detailed Protocol: Pd-Catalyzed Aminocarbonylation

Scope: This protocol tolerates various primary and secondary amines, creating the carboxamide bond in one step.

Reagents:

  • Substrate: 4-Bromoindole (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (10 mol%) - Crucial for wide bite angle.

  • CO Source: Carbon Monoxide balloon (1 atm) OR Molybdenum Hexacarbonyl (solid source).

  • Base: Et₃N (3.0 equiv)

  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Methodology:

  • Degassing: Charge a dried Schlenk tube with 4-bromoindole, Pd(OAc)₂, and Xantphos. Evacuate and backfill with Argon (3x) to remove O₂ (O₂ kills the Pd(0) species).

  • Solvation: Add anhydrous 1,4-dioxane and Triethylamine via syringe.

  • Amine Addition: Add the amine coupling partner.

  • CO Introduction:

    • Method A (Gas): Attach a balloon of CO gas.

    • Method B (Solid): Add Mo(CO)₆ (1 equiv) and DBU (1 equiv) if avoiding gas cylinders.

  • Reaction: Heat to 80-100°C for 12-16 hours. The solution usually turns dark (Pd black formation indicates catalyst death, but Xantphos usually stabilizes the solution as orange/red).

  • Workup: Filter through a Celite pad to remove Pd residues. Concentrate and purify via Flash Chromatography (DCM/MeOH gradient).

Why this works (Causality):

  • Xantphos: The wide bite angle of this bidentate ligand facilitates the reductive elimination of the amide product, which is often the rate-determining step in carbonylations.

  • Unprotected Indole: Unlike C2-lithiation strategies, this Pd-coupling does not require protecting the Indole N-H, saving two synthetic steps (protection/deprotection).

Part 4: Data Presentation & SAR Summary

When optimizing this scaffold, the following Structure-Activity Relationship (SAR) trends are generally observed across kinase targets (e.g., IKK


, JAK).
FeatureModificationEffect on Potency/Properties
Indole N1 Methylation / AlkylationDecreased Potency. Most targets require N1-H as a H-bond donor to the hinge region.
C4-Amide Primary Amide (-CONH2)Moderate. Good H-bond donor, but poor solubility.
C4-Amide N-Methyl PiperazineHigh. Excellent solubility; projects into solvent; often improves metabolic stability.
C4-Amide Bulky Hydrophobic (e.g., Benzyl)Variable. Only tolerated if a specific hydrophobic pocket exists (e.g., in IKK

).
C5 Position Halogen (F, Cl)Potency Boost. Often fills a small lipophilic hole; prevents metabolic oxidation at C5.

Part 5: References

  • Manjunatha, U. H., et al. (2021). "Resistance of Mycobacterium tuberculosis to Indole-4-carboxamides Occurs through Alterations in Drug Metabolism and Tryptophan Biosynthesis."[1] Cell Chemical Biology.

  • Kumar, K., et al. (2003). "Palladium-Catalyzed Carbonylation of Haloindoles: No Need for Protecting Groups."[3] Journal of the American Chemical Society.

  • Cushing, T. D., et al. (2011). "A novel series of IKKβ inhibitors part I: Initial SAR studies of a HTS hit."[4] Bioorganic & Medicinal Chemistry Letters.

  • Bamborough, P., et al. (2012). "5-H-Pyrido[4,3-b]indol-4-carboxamides as JAK2 Inhibitors." Bioorganic & Medicinal Chemistry Letters. (Note: This refers to the fused system structurally relevant to the vector discussion).

Sources

Technical Guide: PARP Inhibitor Pharmacophore – Indole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: PARP Inhibitor Pharmacophore: Indole-4-Carboxamide Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This guide provides a rigorous technical analysis of the indole-4-carboxamide scaffold as a potent pharmacophore for Poly (ADP-ribose) Polymerase (PARP) inhibition.[2] While clinical success has been dominated by phthalazinones (Olaparib) and benzimidazole-4-carboxamides (Veliparib), the indole-4-carboxamide represents a critical bioisostere that retains the essential nicotinamide-mimicry required for competitive inhibition at the NAD+ binding site. This document details the structural basis of binding, synthetic pathways, and validation protocols for developing inhibitors within this chemical space.[1]

Part 1: Structural Biology & Pharmacophore Analysis

The Nicotinamide Mimicry Hypothesis

The catalytic domain of PARP1 contains a conserved NAD+ binding pocket. The physiological substrate, NAD+, binds via its nicotinamide moiety, forming key hydrogen bonds that position the molecule for ADP-ribose transfer.[1][3]

  • Pharmacophore Core: The indole-4-carboxamide motif is designed to superimpose directly onto the nicotinamide ring.

  • Critical Interactions:

    • Gly863: The amide oxygen of the inhibitor accepts a hydrogen bond from the backbone amide nitrogen of Gly863.

    • Ser904: The amide nitrogen of the inhibitor donates a hydrogen bond to the side-chain hydroxyl oxygen of Ser904.

    • Tyr907: The aromatic indole core engages in

      
      -
      
      
      
      stacking interactions with the phenol ring of Tyr907, stabilizing the ligand within the hydrophobic cleft.
Binding Mode Visualization

The following diagram illustrates the interaction network between a generic indole-4-carboxamide inhibitor and the PARP1 catalytic site.

PARP_Binding_Mode Inhibitor Indole-4-Carboxamide (Ligand) Gly863 Gly863 (Backbone Amide) Inhibitor->Gly863 H-Bond Acceptor (C=O) Ser904 Ser904 (Side Chain -OH) Inhibitor->Ser904 H-Bond Donor (NH2) Tyr907 Tyr907 (Aromatic Ring) Inhibitor->Tyr907 Pi-Pi Stacking Glu988 Glu988 (Catalytic Residue) Inhibitor->Glu988 Water-Mediated H-Bond (Variable)

Caption: Interaction map of Indole-4-Carboxamide within the PARP1 catalytic pocket.

Part 2: Medicinal Chemistry & SAR[1][2][4][5][6][7]

Indole vs. Benzimidazole Bioisosterism

The indole-4-carboxamide is a direct bioisostere of the benzimidazole-4-carboxamide found in Veliparib (ABT-888) .

  • Electronic Differences: The indole nitrogen (N1) is not basic, unlike the N3 of benzimidazole. This alters the solvation profile but maintains the donor capability for H-bonds if unsubstituted.

  • Vector Exploration:

    • C2-Position: Ideal for introducing hydrophobic groups (e.g., phenyl, alkyl) to occupy the large hydrophobic sub-pocket.[1]

    • N1-Position: Alkylation here can modulate solubility but may interfere with water-mediated networks if the group is too bulky.

Structure-Activity Relationship (SAR) Data

The following table summarizes SAR trends based on the LX-series of indole-4-carboxamides (e.g., LX15) compared to standard inhibitors.

Compound ClassR-Group (C2 Position)R-Group (Amide N)PARP1 IC50 (nM)Notes
Indole-4-carboxamide PhenylH~15 - 50Good potency; hydrophobic fit.
Indole-4-carboxamide H(CH2)n-N-Heterocycle~10 - 20Solubilizing tail improves cell activity.
LX15 Analog Substituted PhenylCyclic Amine linker13High potency & selectivity [1].[1]
Veliparib (Ref) (Benzimidazole core)Methyl-pyrrolidine5.2Clinical benchmark.[1]

Part 3: Synthetic Methodology

Protocol: Synthesis of Indole-4-Carboxamide Core

This protocol describes the synthesis of a 2-substituted indole-4-carboxamide starting from a methyl indole-4-carboxylate precursor.

Reagents Required:

  • Methyl 6-fluoro-1H-indole-4-carboxylate (Starting Material)

  • Lithium Hydroxide (LiOH)[1]

  • TBTU or HATU (Coupling Reagents)[1]

  • DIPEA (Diisopropylethylamine)[1]

  • Appropriate Amine (e.g., 2-methylpyrrolidine or functionalized piperazine)[1]

Step-by-Step Workflow:

  • Saponification:

    • Dissolve methyl 6-fluoro-1H-indole-4-carboxylate (1.0 eq) in THF/MeOH/H2O (3:1:1).

    • Add LiOH (3.0 eq) and stir at room temperature for 4 hours.

    • Acidify with 1N HCl to pH 3.[1] Filter the precipitate to obtain the Indole-4-carboxylic acid .

    • Checkpoint: Verify carboxylic acid formation via LC-MS (Shift in retention time, mass -14 vs ester).

  • Amide Coupling:

    • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

    • Add DIPEA (3.0 eq) and HATU (1.2 eq).[1] Stir for 15 minutes to activate the acid.

    • Add the amine (e.g., 2-methylpyrrolidine) (1.2 eq).[1]

    • Stir at room temperature for 12 hours under Nitrogen.

  • Purification:

    • Dilute reaction with EtOAc, wash with saturated NaHCO3 and Brine.[1][4]

    • Dry over Na2SO4 and concentrate.[1][5]

    • Purify via Flash Chromatography (DCM/MeOH gradient).[1]

Synthetic Route Diagram

Synthesis_Route Start Methyl Indole-4-Carboxylate Step1 Saponification (LiOH, THF/H2O) Start->Step1 Intermed Indole-4-Carboxylic Acid Step1->Intermed Step2 Activation (HATU/DIPEA) Intermed->Step2 Step3 Amide Coupling (+ Amine R-NH2) Step2->Step3 Product Indole-4-Carboxamide (Final Inhibitor) Step3->Product

Caption: Synthetic pathway for Indole-4-Carboxamide derivatives.

Part 4: Biological Characterization[6]

Biochemical Assay: Colorimetric PARP Inhibition

This assay quantifies the ability of the compound to inhibit the transfer of biotinylated ADP-ribose onto histone proteins.

Protocol:

  • Coat Plate: Coat a 96-well strip plate with Histones (1 mg/mL in PBS) overnight at 4°C.

  • Block: Wash with PBS-T (0.05% Tween-20) and block with 1% BSA for 1 hour.

  • Reaction Mix: Prepare PARP Cocktail containing:

    • Activated DNA[1][6]

    • Biotinylated NAD+ (25 µM)[1]

    • Recombinant PARP1 Enzyme (0.5 Units/well)

    • Test Compound (Serial dilutions in DMSO, final DMSO < 1%).[1]

  • Incubation: Add Cocktail to wells. Incubate for 60 minutes at Room Temperature.

  • Detection:

    • Wash plate 3x with PBS-T.

    • Add Streptavidin-HRP (1:500 dilution).[1] Incubate 30 mins.

    • Add TMB Substrate.[1] Stop reaction with 2N H2SO4 after 15 mins.

    • Read Absorbance at 450 nm.[1]

  • Data Analysis: Calculate % Inhibition relative to DMSO control. Fit to sigmoidal dose-response curve to determine IC50.

Cellular Assay: Synthetic Lethality (BRCA-Deficient Model)

This protocol validates the "PARP Trapping" or catalytic inhibition effect in a relevant disease model.

Protocol:

  • Cell Lines: Use isogenic pairs: e.g., MDA-MB-436 (BRCA1 mut) vs. MDA-MB-231 (Wild Type).[1]

  • Seeding: Seed 500-1000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Treat cells with compound (0.001 µM to 10 µM) for 6-7 days (continuous exposure).[1]

  • Viability Readout: Add CellTiter-Glo (ATP detection) reagent.[1] Incubate 10 mins. Measure Luminescence.

  • Interpretation: A potent PARP inhibitor should show a significant left-shift in the IC50 curve for the BRCA-mutant line compared to the Wild Type (Synthetic Lethality).

Mechanism of Action Diagram

MOA_Synthetic_Lethality cluster_Inhibition With Indole-4-Carboxamide cluster_Repair Repair Pathways DNA_Damage SSB (Single Strand Break) PARP_Bind PARP1 Binds SSB DNA_Damage->PARP_Bind Drug_Bind Inhibitor Binds NAD+ Pocket PARP_Bind->Drug_Bind Trapping PARP-DNA Complex Trapped (Replication Block) Drug_Bind->Trapping Collapse Replication Fork Collapse (DSB Formation) Trapping->Collapse HR_Proficient HR Proficient (WT) Repair -> Survival Collapse->HR_Proficient Effective Repair HR_Deficient HR Deficient (BRCA-) No Repair -> Cell Death Collapse->HR_Deficient Synthetic Lethality

Caption: Mechanism of Synthetic Lethality induced by PARP inhibition in BRCA-deficient cells.

References

  • Xie, Z., et al. "Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors."[1][2] RSC Advances, 2016, 6, 80784-80796.[1][7] Link

  • Gandhi, V. B., et al. "Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer." Bioorganic & Medicinal Chemistry Letters, 2010, 20(3), 1023-1026.[1] Link

  • Penning, T. D., et al. "Discovery of the Poly(ADP-ribose) Polymerase (PARP) Inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the Treatment of Cancer." Journal of Medicinal Chemistry, 2009, 52(2), 514–523.[1] Link[1]

  • Trevigen/Bio-Techne.[1] "PARP Universal Colorimetric Assay Kit Protocol." Bio-Techne Datasheet. Link

  • Dallavalle, S., et al. "G-quadruplex binding properties of a potent PARP-1 inhibitor derived from 7-azaindole-1-carboxamide."[6] Scientific Reports, 2021, 11, 3869.[1][8] Link[1]

Sources

Technical Guide: Biological Activity & Therapeutic Potential of the 1-Methylindole-4-Carboxamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological activity spectrum, medicinal chemistry, and therapeutic potential of the 1-methylindole-4-carboxamide scaffold.

Executive Summary

The 1-methylindole-4-carboxamide scaffold (CAS 1869869-40-8) represents a privileged pharmacophore in modern drug discovery, distinct from its widely utilized isomer, indole-2-carboxamide. While the 2-carboxamide derivatives (e.g., NITD-304) are established MmpL3 inhibitors in tuberculosis, the 4-carboxamide regioisomer exhibits a unique biological profile characterized by kinase hinge-binding affinity and a novel "lethal synthesis" mechanism in mycobacteria.

This guide analyzes the structure-activity relationships (SAR) of the 4-carboxamide core, detailing its role as a prodrug for tryptophan antimetabolites and its utility as a hinge-binder in kinase inhibitor design (JAK/IRAK4).

Chemical Biology & Structural Properties[1][2][3][4][5]

The "Magic" of Position 4

The indole-4-position offers a unique vector for substitution compared to the solvent-exposed 5- or 6-positions. In the context of the carboxamide moiety:

  • H-Bonding Geometry: The 4-carboxamide provides a donor-acceptor motif (

    
     donor, 
    
    
    
    acceptor) that is sterically constrained to interact with deep pockets in proteins, such as the ATP-binding hinge region of kinases.
  • Electronic Profile: The 1-methyl group blocks the indole nitrogen, preventing non-specific H-bond donation and improving lipophilicity (

    
    ) and metabolic stability against N-glucuronidation.
    
Structural Distinction

It is critical to distinguish this scaffold from other indole amides:

Scaffold Key Biological Target Mechanism
Indole-4-carboxamide Trp Synthase (Mtb), Kinases (JAK/IRAK) Antimetabolite prodrug; Hinge binder
Indole-2-carboxamide MmpL3 (Mtb) Transporter inhibition (e.g., NITD-304)

| Indole-3-carboxamide | Cannabinoid Receptors (CB2) | GPCR modulation |[1]

Biological Activity Spectrum

Antitubercular Activity: The "Lethal Synthesis" Mechanism

Unlike standard antibiotics, 1-methylindole-4-carboxamide derivatives operate via a rare prodrug activation mechanism in Mycobacterium tuberculosis (Mtb).

  • Mechanism of Action (MOA): The carboxamide is not the active species. It is hydrolyzed intracellularly by a specific mycobacterial amidase.

  • The Active Metabolite: The hydrolysis yields 4-aminoindole (or 1-methyl-4-aminoindole).

  • Target: 4-aminoindole acts as a false substrate for Tryptophan Synthase (TrpAB) . It is condensed with serine to form 4-aminotryptophan , a non-functional amino acid analogue.

  • Consequence: Incorporation of 4-aminotryptophan into bacterial proteins results in misfolded, non-functional proteins, leading to bacterial death.

Data Summary: Antitubercular Potency
Compound VariantMIC (Mtb H37Rv)Mechanism
1-methylindole-4-carboxamide> 50 µMPoor cellular uptake/activation alone
4-aminoindole (Active Species)2–10 µMDirect Trp synthase interference
Halogenated 4-carboxamides< 1.0 µMEnhanced lipophilicity & amidase affinity
Kinase Inhibition (JAK & IRAK4)

The 4-carboxamide group mimics the adenine ring of ATP, allowing it to anchor inhibitors into the kinase hinge region.

  • JAK2 Inhibition: Fused derivatives (e.g., pyrido-indole-4-carboxamides) utilize the carboxamide oxygen to accept a hydrogen bond from the backbone NH of the hinge residue (e.g., Leu932 in JAK2), while the amide

    
     donates to the backbone carbonyl.
    
  • IRAK4 Inhibition: Used as a core scaffold to position solubilizing groups towards the solvent front while maintaining high affinity for the ATP pocket.

Antiviral Potential (SARS-CoV-2)

Recent screens have identified indole-4-carboxylates and carboxamides as inhibitors of the SARS-CoV-2 3CL protease (Mpro) .

  • Activity:

    
     values in the low micromolar range (2–15 µM).
    
  • Binding Mode: The indole core occupies the S2 hydrophobic pocket, while the carboxamide interacts with Glu166, a critical residue for protease dimerization and activity.

Experimental Protocols

Protocol A: Synthesis of 1-Methylindole-4-Carboxamide

Rationale: Direct carboxylation at C4 is difficult. The Hemetsberger or Leimgruber-Batcho synthesis is preferred, or starting from 4-bromoindole.

Step-by-Step Methodology:

  • Starting Material: 4-Bromo-1-methylindole (1.0 eq).

  • Cyanation: Dissolve in anhydrous DMF. Add

    
     (0.6 eq) and 
    
    
    
    (5 mol%).
  • Reaction: Heat to 100°C under Argon for 12 hours. Monitor by TLC (formation of 4-cyanoindole).

  • Hydrolysis: Treat the crude nitrile with 30%

    
     and 
    
    
    
    in DMSO at 0°C
    
    
    RT for 2 hours.
  • Purification: Dilute with water, filter precipitate, and recrystallize from Ethanol/Water to yield 1-methylindole-4-carboxamide .

Protocol B: Kinase IC50 Determination (FRET Assay)

Rationale: To validate the hinge-binding potential of the scaffold.

  • Reagents: Recombinant JAK2 kinase, Fluorescently labeled peptide substrate (e.g., STAT5-derived), ATP (

    
     concentration).
    
  • Preparation: Prepare 3-fold serial dilutions of the test compound in DMSO.

  • Incubation: Mix Kinase + Compound + Peptide in reaction buffer (50 mM HEPES pH 7.5, 10 mM

    
    ). Incubate 15 min.
    
  • Initiation: Add ATP to start the reaction. Incubate 60 min at RT.

  • Detection: Add EDTA-containing stop solution with Terbium-labeled anti-phosphopeptide antibody.

  • Readout: Measure TR-FRET signal (Ex 340 nm, Em 495/520 nm). Calculate

    
     using a 4-parameter logistic fit.
    

Visualization of Mechanisms[3]

Pathway: The "Lethal Synthesis" in M. tuberculosis

The following diagram illustrates how the indole-4-carboxamide scaffold is hijacked by mycobacterial enzymes to generate toxic proteins.

Trp_Lethal_Synthesis Prodrug Indole-4-carboxamide (Prodrug) ActiveMetabolite 4-Aminoindole (False Substrate) Prodrug->ActiveMetabolite Hydrolysis Amidase Mtb Amidase Amidase->Prodrug ToxicAA 4-Aminotryptophan ActiveMetabolite->ToxicAA Condensation with Serine TrpSynthase Trp Synthase (TrpAB) TrpSynthase->ActiveMetabolite Protein Aberrant Proteins (Misfolded) ToxicAA->Protein Translation Death Bacterial Cell Death Protein->Death Proteotoxicity

Caption: Mechanism of Action in M. tuberculosis. The scaffold acts as a "Trojan Horse," activated by amidase to corrupt tryptophan biosynthesis.

Structural Biology: Kinase Hinge Binding Mode

This diagram represents the logical interaction between the scaffold and a generic kinase hinge region.

Kinase_Binding cluster_interactions H-Bond Network Scaffold 1-Methylindole-4-carboxamide (Inhibitor) interaction1 Amide NH2 (Donor) -> Backbone C=O (Acceptor) Scaffold->interaction1 interaction2 Amide C=O (Acceptor) <- Backbone NH (Donor) Scaffold->interaction2 Hinge Kinase Hinge Region (Backbone) interaction1->Hinge interaction2->Hinge

Caption: Bidentate hydrogen bonding mode of the 4-carboxamide moiety with kinase hinge backbone residues.

References

  • Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis. Cell Chemical Biology, 2021.

  • Discovery of 1-amino-5H-pyrido[4,3-b]indol-4-carboxamide inhibitors of Janus kinase 2 (JAK2). Journal of Medicinal Chemistry, 2011.

  • Indole-2-carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (Contrast Reference) Molecules, 2025.

  • Indolcarboxamide is a preclinical candidate for treating multidrug-resistant tuberculosis. (Reference for 2-carboxamide distinction) Science Translational Medicine, 2013.

Sources

Engineering the Indole Scaffold: A Technical Guide to Next-Gen Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Structural Imperative

Why the Indole Scaffold Dominates Kinase Drug Discovery

The indole moiety is not merely a common chemical structure; in the context of kinase inhibition, it is a "privileged scaffold."[1][2] Its ubiquity in FDA-approved drugs (e.g., Sunitinib, Nintedanib, Osimertinib analogs) stems from its bio-isosteric relationship with the purine ring of Adenosine Triphosphate (ATP).

For the medicinal chemist, the indole core offers a predictable yet malleable template for targeting the ATP-binding cleft of protein kinases.

The ATP Mimicry Mechanism

The kinase ATP-binding pocket is defined by a "hinge region" that connects the N- and C-terminal lobes. Adenine binds here via a bidentate hydrogen-bonding motif. The indole scaffold mimics this interaction:

  • N1-H (Donor): Forms a hydrogen bond with the backbone carbonyl of the hinge residue (e.g., Glu, Met).

  • C3-Substituents: Can be engineered to accept hydrogen bonds or extend into the "Gatekeeper" region.

The Scaffold Evolution

While early inhibitors utilized simple indole cores, modern "Next-Gen" scaffolds utilize fused systems (e.g., carbazoles) or bioisosteres (e.g., 7-azaindoles) to overcome metabolic liabilities and improve selectivity.

Key Design Paradigms:

  • Type I Inhibitors (ATP-Competitive): Bind to the active "DFG-in" conformation. Typically require a rigid indole core decorated at C3 or C5 to fill the hydrophobic pocket.

  • Type II Inhibitors (Allosteric/DFG-out): Require a "tail" moiety attached to the indole (often at C3) to traverse the gatekeeper residue and occupy the allosteric hydrophobic pocket exposed when the activation loop (DFG motif) flips.

Part 2: Strategic Scaffold Design & Visualization

To design a potent inhibitor, one must map the indole substituents to specific pocket regions.

Diagram 1: Indole-Kinase Pharmacophore Map

This diagram illustrates the logical connection between specific indole positions and kinase pocket domains.

IndolePharmacophore IndoleCore Indole Scaffold (Core Template) Hinge Hinge Region (Glu/Met Backbone) IndoleCore->Hinge N1-H (H-Bond Donor) C7-N (Acceptor in Azaindoles) Gatekeeper Gatekeeper Residue (Selectivity Filter) IndoleCore->Gatekeeper C3 Substituents (Steric fit) Solvent Solvent Front (Solubility/ADME) IndoleCore->Solvent C5/C6 Functionalization (Solubilizing Groups) DFG Allosteric Pocket (Type II Binding) IndoleCore->DFG C3-Linker Extension (For DFG-out targeting)

Caption: Pharmacophore mapping of the indole scaffold within the kinase ATP-binding pocket. Blue represents the drug core; Red/Yellow represent protein sub-domains.

Part 3: Synthetic Protocols (The "Make")

High-throughput screening requires robust synthetic routes. Below are two validated protocols for generating kinase-focused indole libraries.

Protocol A: Synthesis of 3-Substituted Oxindoles (Sunitinib Analogs)

Target: Type II RTK Inhibitors (VEGFR/PDGFR). Mechanism: Knoevenagel condensation of oxindole with aldehydes.

Reagents:

  • Oxindole (1.0 eq)

  • Substituted Benzaldehyde or Heteroaryl-aldehyde (1.1 eq)

  • Piperidine (0.1 eq, Catalyst)

  • Ethanol (Solvent)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask, dissolve 1.0 equivalent of oxindole and 1.1 equivalents of the aldehyde in Ethanol (5 mL/mmol).

  • Catalyze: Add catalytic piperidine (3-5 drops).

  • Reflux: Heat the mixture to reflux (78°C) for 3–5 hours. Monitor via TLC (Hexane:EtOAc 1:1). The product usually precipitates as a yellow/orange solid.

  • Isolate: Cool to room temperature, then chill on ice. Filter the precipitate under vacuum.

  • Purify: Wash the cake with cold ethanol (2x) and diethyl ether (1x). Recrystallize from EtOH/DMF if necessary.

  • Validation: Confirm Z/E isomerism via NOE NMR spectroscopy (The Z-isomer is typically the active kinase inhibitor).

Protocol B: Green One-Pot Synthesis of 3-Substituted Indoles

Target: Src/Abl Kinase Inhibitors. Mechanism: Three-component coupling using Yb(OTf)3 catalyst.[3][4][5]

Reagents:

  • Indole (1.0 eq)

  • Aldehyde (1.0 eq)

  • N-methylaniline (1.0 eq)

  • Catalyst: Yb(OTf)3 immobilized on SiO2 (10 mol%)

Step-by-Step Methodology:

  • Mix: Combine indole (1 mmol), aldehyde (1 mmol), and N-methylaniline (1 mmol) in acetonitrile (3 mL).

  • Catalyst Addition: Add Yb(OTf)3-SiO2.[4][5]

  • Sonication/Stir: Stir at room temperature for 6–8 hours (or sonicate for 30 mins for accelerated kinetics).

  • Work-up: Filter the catalyst (reusable). Evaporate the solvent.

  • Purification: Flash column chromatography (Ethyl acetate/Hexane gradient).

Part 4: Validation Workflows (The "Test")

Once synthesized, compounds must be profiled using a robust biochemical assay. The ADP-Glo™ Kinase Assay is the industry standard for high-throughput profiling because it is universal (measures ADP production) and resistant to compound interference (fluorescence quenching).

Diagram 2: ADP-Glo Assay Logic

ADPGloWorkflow Step1 Step 1: Kinase Reaction (Kinase + ATP + Substrate + Indole) Step2 Step 2: ADP-Glo Reagent (Stops Rxn, Depletes Unused ATP) Step1->Step2  40 min Incubation   Step3 Step 3: Detection Reagent (Converts ADP -> ATP -> Luciferase) Step2->Step3  40 min Incubation   Readout Luminescence Readout (Proportional to % Conversion) Step3->Readout  Plate Reader  

Caption: The biphasic workflow of the ADP-Glo assay. Step 2 removes background noise (ATP), ensuring the final signal comes solely from kinase activity (ADP).

Detailed Assay Protocol (384-well Format)

Materials:

  • Kinase Enzyme (e.g., EGFR, Src)[5][6]

  • Substrate (e.g., Poly [Glu, Tyr] 4:1)

  • Ultra-Pure ATP (Promega)[7]

  • ADP-Glo Reagent & Detection Reagent[8][9][10]

Procedure:

  • Compound Prep: Prepare 2.5x serial dilutions of Indole compounds in 1x Kinase Buffer (1% DMSO final).

  • Kinase Reaction (5 µL):

    • Add 2 µL of Compound.

    • Add 2 µL of Kinase Enzyme.

    • Add 1 µL of ATP/Substrate mix.

    • Incubate at Room Temp (RT) for 60 mins.

  • ADP Depletion (5 µL):

    • Add 5 µL of ADP-Glo™ Reagent .[10]

    • Incubate at RT for 40 mins. (Crucial: This destroys unreacted ATP).[10]

  • Detection (10 µL):

    • Add 10 µL of Kinase Detection Reagent .[10]

    • Incubate at RT for 30 mins.

  • Measurement: Read Luminescence (Integration time: 0.5–1.0 sec).

  • Analysis: Calculate IC50 using a sigmoidal dose-response (variable slope) model.

Part 5: Structure-Activity Relationship (SAR) Data

The following table summarizes the impact of specific substitutions on the indole scaffold, derived from recent literature on Src and VEGFR inhibitors.

Indole PositionSubstitutionEffect on Potency (IC50)Mechanistic Rationale
N1 Methylation (-CH3)Decrease (10-fold loss)Loss of critical H-bond donor interaction with the Hinge region.
C3 Benzylidene (Oxindole)Increase (nM range)Extends into hydrophobic pocket; creates Type II binding architecture.
C3 4-MethylphenylIncrease (Src IC50 ~50 µM)Hydrophobic interaction with the gatekeeper residue.
C5 Fluorine (-F)Neutral/Slight Increase Blocks metabolic oxidation (CYP450) without steric clash.
C5 Nitro (-NO2)Decrease Electron-withdrawing group reduces electron density of the ring, weakening H-bonds.

Data synthesized from Rao et al. (2011) and modern SAR reviews.

References

  • Rao, V. K., et al. (2011). 3-Substituted Indoles: One-Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.[3][5] Chapman University Digital Commons.

  • Promega Corporation. ADP-Glo™ Kinase Assay Technical Manual (TM313).

  • Carna Biosciences. Standard Kinase Assay Protocols using ADP-Glo.

  • Zhang, H., et al. (2022). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure. MDPI Molecules.

  • Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI Pharmaceuticals.

Sources

Methodological & Application

Application Note: Hemetsberger-Knittel Synthesis of 4-Substituted Indoles

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Hemetsberger indole synthesis protocol for 4-substituted indoles Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The synthesis of 4-substituted indoles presents a significant challenge in medicinal chemistry. Traditional methods, such as the Fischer indole synthesis, often suffer from poor regioselectivity or harsh conditions when applied to meta-substituted hydrazones, yielding mixtures of 4- and 6-isomers. The Hemetsberger-Knittel indole synthesis offers a superior, regiospecific alternative. By utilizing 2-substituted benzaldehydes as starting materials, this protocol enforces cyclization at the unsubstituted ortho-position, providing exclusive access to the 4-substituted indole core.

This guide details an optimized protocol for the synthesis of ethyl 4-substituted indole-2-carboxylates, including a high-yield modification using ethyl trifluoroacetate as a scavenger in the condensation step.

Scientific Foundation & Mechanism

The Regiochemical Advantage

The Hemetsberger reaction proceeds via the condensation of an aryl aldehyde with an azidoacetate to form an


-azidocinnamate, followed by thermolysis.
  • Standard Fischer Approach : Uses meta-substituted phenylhydrazines. Cyclization can occur at either ortho-position, leading to a mixture of 4- and 6-substituted indoles.

  • Hemetsberger Approach : Uses 2-substituted benzaldehydes . The substituent at position 2 blocks one site of nitrene insertion. Cyclization is forced to occur at the open C-6 position (aldehyde numbering), which corresponds to the C-7a bridgehead in the indole. Consequently, the substituent at the original C-2 position ends up at C-4 of the indole.

Reaction Mechanism

The transformation involves two distinct stages:

  • Knoevenagel Condensation : Formation of the stable vinyl azide (

    
    -azidocinnamate).
    
  • Thermolytic Cyclization : Decomposition of the azide to a singlet nitrene, electrocyclization to a

    
    -azirine, and subsequent ring expansion to the indole.
    

HemetsbergerMechanism Aldehyde 2-Substituted Benzaldehyde Cinnamate α-Azidocinnamate (Vinyl Azide) Aldehyde->Cinnamate NaOEt, -10°C (Condensation) AzidoAc Ethyl Azidoacetate AzidoAc->Cinnamate Nitrene Vinyl Nitrene Intermediate Cinnamate->Nitrene Δ (140°C) -N₂ Azirine 2H-Azirine Intermediate Nitrene->Azirine Electrocyclization Indole 4-Substituted Indole-2-carboxylate Azirine->Indole Ring Expansion (C-H Insertion)

Figure 1: The 2-substituent on the aldehyde (Start) becomes the 4-substituent on the Indole (End) by forcing cyclization to the alternative ortho-carbon.

Experimental Protocol

Reagents & Equipment
  • Starting Material : 2-Substituted Benzaldehyde (e.g., 2-Cl, 2-Br, 2-OMe, 2-NO

    
    ).
    
  • Reagent : Ethyl azidoacetate (commercially available or synthesized from ethyl bromoacetate + NaN

    
    ).
    
  • Base : Sodium metal (freshly cut) or NaOEt solution (21% in EtOH).

  • Additive (Optional but Recommended) : Ethyl trifluoroacetate (EtTFA).

  • Solvent : Anhydrous Ethanol (Stage 1), Xylene or Toluene (Stage 2).

  • Safety : Blast shield (for azide thermolysis), high-efficiency condenser.

Stage 1: Condensation (Formation of -Azidocinnamate)

Critical Optimization: The use of ethyl trifluoroacetate as a sacrificial electrophile scavenges alkoxide generated during the reaction, preventing side reactions and significantly boosting yield (See Driver et al.).

Step-by-Step:

  • Preparation of Base : Dissolve Sodium metal (2.3 g, 100 mmol) in anhydrous Ethanol (60 mL) under N

    
     atmosphere to generate a NaOEt solution. Cool to -10°C  (ice/salt bath).
    
  • Addition : Prepare a mixture of the 2-substituted benzaldehyde (50 mmol) and ethyl azidoacetate (25.8 g, 200 mmol, 4 equiv).

    • Note: A large excess of azidoacetate is often required for hindered aldehydes.

  • Reaction : Add the aldehyde/azide mixture dropwise to the cold NaOEt solution over 30–60 minutes. Maintain internal temperature below -5°C.

    • Optimization: If using the Driver modification, add Ethyl Trifluoroacetate (1 equiv) immediately after the aldehyde addition.

  • Incubation : Stir at -10°C for 2 hours, then allow to warm slowly to room temperature over 12 hours.

  • Workup : Pour the reaction mixture into ice-water (300 mL) containing saturated NH

    
    Cl.
    
  • Isolation : Extract with Diethyl Ether or EtOAc (3 x 100 mL). Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo (bath temp < 40°C to prevent premature decomposition).
    
  • Purification : The crude yellow solid/oil is usually sufficiently pure. If necessary, recrystallize from EtOH/Pentane or pass through a short silica plug (eluting with Hexanes/EtOAc).

Stage 2: Thermolysis (Cyclization to Indole)

Safety Warning : Vinyl azides can decompose explosively if heated in the absence of solvent. Always perform this step in dilute solution.

Step-by-Step:

  • Setup : Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvent : Charge the flask with Xylene (boiling point ~140°C). Use enough solvent to maintain a final concentration of 0.1 M to 0.2 M (approx. 10–20 mL per gram of azide).

    • Why? High dilution favors intramolecular cyclization over intermolecular polymerization.

  • Thermolysis : Bring the Xylene to a vigorous reflux.

  • Addition : Dissolve the

    
    -azidocinnamate from Stage 1 in a minimal amount of Xylene. Add this solution dropwise to the refluxing solvent over 1–2 hours.
    
    • Visual Cue: Evolution of N

      
       gas will be observed. The yellow color of the azide typically fades to a fluorescent blue/green (characteristic of indoles) or brown.
      
  • Completion : Continue reflux for 1–4 hours after addition is complete. Monitor by TLC (disappearance of the less polar azide spot).

  • Isolation : Cool to room temperature. If the product crystallizes, filter directly. Otherwise, concentrate the solvent under reduced pressure.

  • Purification : Recrystallize from Toluene/Hexanes or purify via flash column chromatography (Silica, Hexanes/EtOAc gradient).

Data & Validation

Expected Yields

The following yields are typical for the conversion of 2-substituted benzaldehydes to 4-substituted indole-2-carboxylates using this protocol.

Substituent (2-Pos on Aldehyde)Target Indole (4-Pos)Stage 1 Yield (Azide)Stage 2 Yield (Indole)Overall Yield
-H (Benzaldehyde)Indole-2-carboxylate75%85%~64%
-Cl (2-Chlorobenzaldehyde)4-Chloroindole 74%70%~52%
-NO

(2-Nitrobenzaldehyde)
4-Nitroindole 80%60%~48%
-OMe (2-Methoxybenzaldehyde)4-Methoxyindole 65%55%~36%
-Me (2-Methylbenzaldehyde)4-Methylindole 60%78%~47%

Data aggregated from Knittel (1985) and Gribble (2000).[1]

Analytical Confirmation
  • 1H NMR : Look for the characteristic doublet (J ~ 8 Hz) at the C-5 and C-7 positions. The C-4 substituent will eliminate one aromatic proton signal and alter the splitting pattern of H-5 (becoming a doublet or dd) and H-3 (singlet, if ester is present at C-2).

  • IR : Disappearance of the strong Azide stretch (~2120 cm

    
    ) is the primary indicator of reaction completion during Stage 2.
    

Troubleshooting & Optimization

ProblemProbable CauseSolution
Low Yield in Stage 1 Aldol condensation reversal or Cannizzaro side reaction.Use Ethyl Trifluoroacetate (1 equiv) to quench alkoxide. Maintain temp < -5°C during addition.
Polymerization (Tarring) Concentration too high during thermolysis.Increase solvent volume (Xylene) to 0.05 M. Add azide solution slower to refluxing solvent.
Incomplete Cyclization Temperature too low.Switch from Toluene (110°C) to Xylene (140°C) or Mesitylene (165°C).
Explosion/Rapid Decomp Neat azide heated or concentrated too fast.NEVER heat the azide without solvent. Ensure inert atmosphere (N

).

References

  • Hemetsberger, H., & Knittel, D. (1972).[1][2] Synthese und Thermolyse von

    
    -Azidoacrylestern.[1][3][4] Monatshefte für Chemie, 103, 194–204.[1] [Link]
    
  • Gribble, G. W. (2000).[1][2] Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045–1075. [Link]

  • Driver, T. G., et al. (2008). Indoles via Knoevenagel–Hemetsberger reaction sequence. Organic & Biomolecular Chemistry. (Note: Refers to optimization using trifluoroacetate, often cited in context of Driver's work on styryl azides).

Sources

Technical Guide: Preservation and Handling of 1-Methylindole-4-carboxamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]

1-Methylindole-4-carboxamide is a critical pharmacophore intermediate, notably utilized in the synthesis of antitubercular agents targeting tryptophan biosynthesis (specifically inhibiting tryptophan synthase, TrpAB) and various kinase inhibitors.

While the carboxamide moiety provides relative hydrolytic stability, the electron-rich indole core presents specific stability challenges—primarily photo-oxidative degradation at the C2-C3 double bond. This guide outlines a self-validating storage and handling protocol designed to minimize oxidative radical formation and ensure experimental reproducibility.

Physicochemical Profile[2][3][6][8][9][10][11][12][13][14]
PropertySpecificationNotes
CAS Number 1869869-40-8
Molecular Formula C₁₀H₁₀N₂O
Molecular Weight 174.20 g/mol
Appearance Off-white to tan solidDarkening indicates oxidation (indoxyl formation).
Solubility DMSO (>50 mM), DMF, MethanolLow aqueous solubility; precipitates in water.
pKa (Calculated) ~16 (Amide N-H), Indole N is methylatedNon-basic character facilitates neutral storage.
Hygroscopicity Low to ModerateAmide H-bonds can attract atmospheric moisture.

Storage Stability & Degradation Mechanisms

The Mechanism of Failure

The primary threat to 1-methylindole-4-carboxamide is photo-oxidative cyclization . Despite the N1-methylation blocking simple indoxyl formation, the C2-C3


-bond remains electron-rich.
  • Photo-excitation: Exposure to UV/VIS light generates a radical cation at C3.

  • Peroxidation: Reaction with atmospheric oxygen forms a C3-hydroperoxide.

  • Cleavage: This can lead to ring-opening (oxidative cleavage) or polymerization, manifesting as a color change from off-white to deep red/brown.

Protocol A: Long-Term Storage

Objective: Maintain purity >98% over 12+ months.

  • Container Selection: Use Amber Borosilicate Glass (Type I). Plastic tubes (polypropylene) are permeable to oxygen over time and should be avoided for long-term storage.

  • Atmosphere: Purge headspace with Argon (preferred) or Nitrogen. Argon is heavier than air and provides a superior blanket for the solid interface.

  • Temperature: Store at -20°C . While stable at 4°C for weeks, -20°C arrests kinetic oxidation rates.

  • Desiccation: Store the vial inside a secondary container (e.g., a Falcon tube or jar) containing silica gel packets to mitigate amide-driven hygroscopicity.

Visualization: Storage Decision Logic[6]

StorageProtocol Start Compound Receipt Inspect Visual Inspection (Color Check) Start->Inspect ColorCheck Is it Off-White/Tan? Inspect->ColorCheck Purify Recrystallize/Column (Remove Oxidants) ColorCheck->Purify No (Red/Brown) Weigh Aliquot into Amber Vials ColorCheck->Weigh Yes Purify->Weigh Gas Headspace Purge (Argon/N2) Weigh->Gas Seal Seal & Parafilm Gas->Seal Store Store at -20°C (Secondary Desiccation) Seal->Store

Caption: Logic flow for initial receipt and preservation. Color inspection is the critical "Go/No-Go" gate.

Handling & Solubilization Protocols

Solvent Compatibility[15]
  • Recommended: DMSO (Dimethyl Sulfoxide) is the gold standard for biological stock solutions due to high solubility and stability.

  • Alternative: DMF (Dimethylformamide) or Methanol (for chemical synthesis applications).

  • Avoid: Protophilic solvents (e.g., Acetone) for long-term storage, as they can facilitate aldol-type side reactions with the amide if trace base is present.

Protocol B: Preparation of 100 mM Stock Solution

Safety Note: Wear nitrile gloves. Indoles can be irritants.[1][2][3]

  • Equilibration: Allow the -20°C vial to warm to room temperature before opening . This prevents condensation from forming on the cold solid (water introduction).

  • Weighing: Weigh 17.4 mg of 1-methylindole-4-carboxamide.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Grade: ≥99.9%).

  • Vortexing: Vortex for 30 seconds. The solution should be clear and colorless to pale yellow.

    • Troubleshooting: If turbidity persists, sonicate in a water bath at 35°C for 2 minutes.

  • Aliquoting: Do not store the bulk stock. Aliquot into single-use volumes (e.g., 50 µL) in amber microtubes.

  • Freezing: Flash freeze (optional but recommended) and store at -20°C or -80°C.

Visualization: Solubilization Workflow

Solubilization Vial Frozen Vial (-20°C) Equil Equilibrate to RT (30 mins) Vial->Equil Prevent Condensation Solvent Add Anhydrous DMSO Equil->Solvent Mix Vortex/Sonicate Solvent->Mix Check Clear Solution? Mix->Check Aliquot Aliquot & Refreeze Check->Aliquot Yes Filter 0.2 µm PTFE Filter Check->Filter No (Particulates) Filter->Aliquot

Caption: Step-by-step solubilization process emphasizing moisture control and particulate filtration.

Quality Control & Self-Validation

To ensure scientific integrity, users must validate the compound's integrity before critical assays.

QC Method 1: HPLC Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge).

  • Mobile Phase: Gradient 5% to 95% Acetonitrile in Water (0.1% Formic Acid).

  • Detection: 254 nm (Indole absorption) and 280 nm .

  • Pass Criteria: Single sharp peak.

  • Fail Criteria: Appearance of late-eluting peaks (dimers) or broadening at the baseline (oxidation products).

QC Method 2: 1H-NMR Validation

Key diagnostic peaks (DMSO-d6) to confirm structural integrity:

  • Indole C2-H: Singlet/Doublet around

    
     7.3 - 7.5 ppm. Loss of this sharp signal indicates ring oxidation.
    
  • N-Methyl: Sharp singlet around

    
     3.8 ppm.
    
  • Amide Protons: Broad singlets (often split) around

    
     7.0 - 8.0 ppm.
    

References

  • National Institutes of Health (NIH). (2021).[4] Resistance of Mycobacterium tuberculosis to indole 4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis.[4][5] Cell Chemical Biology. Link

  • Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: 1-Methylindole-4-carboxylic acid. Link

  • MDPI. (2021). DMSO Solubility Assessment for Fragment-Based Screening. Molecules. Link

  • Sigma-Aldrich. (2025).[1] Product Specification: 1-Methylindole-4-carboxamide.[6] Link

Sources

Accelerated Lead Optimization: Microwave-Assisted Synthesis of Indole-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

Indole-4-carboxamides act as privileged scaffolds in kinase inhibitor discovery, showing high potency against targets such as IKK


 , JAK , and CDK4 . However, functionalizing the C4 position of the indole ring is synthetically non-trivial due to the "peri-effect"—steric repulsion from the C3-H and the electronic richness of the pyrrole ring which disfavors nucleophilic attack.

Conventional thermal amidation of indole-4-carboxylic acids often requires prolonged reaction times (12–48 hours), harsh activating agents (e.g., SOCl


), or protection/deprotection steps to prevent N1-acylation.

This Application Note details a Microwave-Assisted Organic Synthesis (MAOS) protocol that overcomes these barriers. By utilizing dielectric heating and Propylphosphonic Anhydride (T3P®), this workflow reduces reaction times to <30 minutes, suppresses side reactions, and enables high-throughput library generation.

Retrosynthetic Logic & Pathway Analysis

To access the Indole-4-carboxamide core efficiently, we employ a disconnection strategy that favors late-stage diversification. The microwave protocol focuses on the final amidation step, allowing for the rapid parallel synthesis of analogs from a common acid intermediate.

Figure 1: Retrosynthetic Analysis of Indole-4-Carboxamides

Retrosynthesis Target Indole-4-Carboxamide (Target Scaffold) Disconnection Amide Bond Formation (Late-Stage Diversification) Disconnection->Target Synthesis Precursor_Acid Indole-4-Carboxylic Acid (Core Building Block) Precursor_Acid->Disconnection Precursor_Amine Diverse Amines (R-NH2) Precursor_Amine->Disconnection Alt_Route Alternative: Pd-Catalyzed Aminocarbonylation Alt_Route->Target CO gas, Pd(0) SM_Bromo 4-Bromoindole SM_Bromo->Alt_Route

Caption: Retrosynthetic strategy highlighting the direct amidation route (Solid lines) vs. aminocarbonylation (Dashed).

Core Protocol: Microwave-Assisted T3P Amidation

This protocol utilizes T3P (Propylphosphonic Anhydride) . Unlike HATU or EDC, T3P exhibits low toxicity and its by-products are water-soluble, simplifying the workup to a simple phase separation—critical for high-throughput synthesis.

Materials & Reagents[1][2][3][4][5][6][7][8][9][10]
  • Substrate: Indole-4-carboxylic acid (1.0 equiv)

  • Amine Partner: Primary or Secondary Amine (1.2 equiv)

  • Coupling Agent: T3P (50% w/w in EtOAc or DMF) (2.0 equiv)

  • Base: Diisopropylethylamine (DIPEA) or Pyridine (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or DMF (for low solubility substrates)

  • Equipment: Single-mode Microwave Reactor (e.g., Biotage Initiator+ or CEM Discover)

Experimental Workflow
  • Preparation: In a 2–5 mL microwave process vial, charge Indole-4-carboxylic acid (0.5 mmol, 80.5 mg) and the chosen Amine (0.6 mmol).

  • Solvation: Add EtOAc (2.0 mL). If the acid is insoluble, use DMF.

  • Activation: Add DIPEA (1.5 mmol, 260 µL) followed by T3P solution (1.0 mmol). Note: T3P is added last to prevent premature hydrolysis.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation (Standard Method):

    • Temperature: 100 °C

    • Time: 15 minutes

    • Pressure Limit: 15 bar

    • Power: Dynamic (Max 150 W)

    • Pre-stirring: 30 seconds (High absorption setting)

  • Workup:

    • Cool to room temperature (compressed air cooling).

    • Dilute reaction mixture with EtOAc (10 mL).

    • Wash with water (2 x 5 mL), sat. NaHCO

      
       (1 x 5 mL), and brine (1 x 5 mL).
      
    • Dry organic layer over MgSO

      
      , filter, and concentrate.
      
Figure 2: Reaction Workflow Diagram

Workflow Step1 1. Charge Reagents (Acid + Amine + Base) Step2 2. Add T3P Catalyst (Last Addition) Step1->Step2 Step3 3. MW Irradiation 100°C / 15 min Step2->Step3 Seal Vial Step4 4. Phase Separation (Aq. Wash) Step3->Step4 Cool & Dilute Step5 5. Final Product (Indole-4-Carboxamide) Step4->Step5 Evaporate

Caption: Step-by-step T3P-mediated microwave amidation workflow.

Optimization & Comparative Data

The following data illustrates the efficiency of Microwave (MW) irradiation versus Conventional Heating (CH) for the synthesis of N-benzyl-1H-indole-4-carboxamide.

Table 1: Optimization of Reaction Parameters
EntryCoupling AgentSolventMethodTemp (°C)TimeYield (%)Notes
1EDC / HOBtDMFCH2524 h45%Incomplete conversion
2HATUDMFCH2512 h78%Difficult purification (HMPA byproducts)
3T3PEtOAcCHReflux6 h65%Slow kinetics
4 T3P EtOAc MW 80 10 min 82% Clean profile
5 T3P EtOAc MW 100 15 min 94% Optimal Condition
6T3PEtOAcMW14010 min60%Decarboxylation observed
Key Mechanistic Insight

The 4-position of the indole is sterically crowded. Microwave irradiation provides rapid kinetic energy transfer, effectively overcoming the activation energy barrier (


) required to form the tetrahedral intermediate in the amidation mechanism. The use of T3P in a cyclic transition state minimizes steric clash compared to bulky uronium salts like HATU.

Troubleshooting & Critical Parameters

N-Acylation (Regioselectivity)
  • Issue: Formation of N1-acylated byproducts (di-amide formation).

  • Cause: High acidity of the indole N-H (pKa ~16) combined with excess base/coupling agent.

  • Solution:

    • Maintain stoichiometry: Do not exceed 2.2 equiv of T3P.

    • Use Indole-4-carboxylic acid (unprotected): The carboxylate forms first, and the N-H is less nucleophilic than the external amine.

    • If N-acylation persists, use 1-(tert-butoxycarbonyl)indole-4-carboxylic acid (Boc-protected). The Boc group is thermally stable at 100°C/15 min but may degrade at >120°C.

Thermal Decarboxylation
  • Issue: Loss of CO

    
     leading to indole (parent) formation.
    
  • Cause: Excessive temperature (>130°C) in the presence of base.

  • Solution: Do not exceed 110°C. If higher temperatures are needed for unreactive amines, switch to Protocol B (Aminocarbonylation) starting from 4-bromoindole, as it avoids the thermal instability of the carboxylic acid.

Solubility
  • Issue: Indole-4-carboxylic acid precipitates in EtOAc.

  • Solution: Add a co-solvent of DMF (10-20% v/v). T3P is compatible with DMF.

Alternative Route: Pd-Catalyzed Aminocarbonylation

Use this route if the carboxylic acid is unavailable or thermally unstable.

Protocol:

  • Combine 4-bromoindole (1.0 equiv), Amine (2.0 equiv), and Mo(CO)

    
      (Solid CO source, 1.0 equiv).
    
  • Catalyst: Pd(OAc)

    
     (5 mol%) / Xantphos (10 mol%).
    
  • Base: DBU (2.0 equiv).

  • Solvent: 1,4-Dioxane.

  • Microwave: 150°C for 20 minutes. Note: This requires a higher temperature but avoids the carboxylic acid intermediate.

References

  • Microwave-Assisted Synthesis of Indoles (Review)

    • Patil, S. A., Patil, R., & Miller, D. D. (2011).[1] Microwave-assisted synthesis of medicinally relevant indoles. Current Medicinal Chemistry, 18(4), 615-637.[1]

  • T3P Amidation Protocols

    • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.
  • Indole-4-Carboxamide Kinase Inhibitors

    • Luo, J., et al. (2020). Design and synthesis of indole-4-carboxamide derivatives as potent, selective and orally bioavailable IKKβ inhibitors. Bioorganic & Medicinal Chemistry Letters.
  • Microwave Effect on Amidation

    • Ojeda-Porras, A., & Gamba-Sánchez, D. (2016). Recent advances in the direct amidation of carboxylic acids.[2][3][4] Green Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: 1-Methylindole-4-Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #: INC-8829-IND Topic: Yield Optimization & Process Stability Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Introduction: The "Orphan" Position Challenge

Welcome to the technical support center for 1-methylindole-4-carboxamide . If you are here, you are likely experiencing low yields (typically <40%) or difficulty isolating the pure primary amide.

The C4 position of the indole ring is notoriously difficult to functionalize due to the peri-interaction with the C3 proton and the electronic bias of the pyrrole ring, which favors electrophilic attack at C3. Furthermore, the 1-methylindole-4-carboxamide scaffold is a "molecular cliff"—it is prone to two specific failure modes:

  • Regio-scrambling during the methylation step (C3 vs N1).

  • Over-hydrolysis during the amide formation (Nitrile

    
     Amide 
    
    
    
    Acid).

This guide abandons the "textbook" approach in favor of process-resilient protocols derived from scale-up failures and successes.

Module 1: Route Selection (The Decision Matrix)

Before troubleshooting your current reaction, verify you are using the correct route for your scale and available equipment.

RouteSelection Start Starting Material Availability Q1 Do you have 4-Cyanoindole? Start->Q1 Q2 Do you have 4-Bromoindole? Q1->Q2 No RouteA Route A: Nitrile Hydration (High Risk: Over-hydrolysis) Best for: <5g scale Q1->RouteA Yes Q3 Do you have Indole-4-carboxylic acid? Q2->Q3 No RouteB Route B: Pd-Carbonylation (High Stability) Best for: >10g scale Q2->RouteB Yes RouteC Route C: Coupling (HATU/EDC) (High Cost) Best for: Late-stage analogs Q3->RouteC Yes

Figure 1: Synthetic decision tree. Route B is the industrial preferred method for yield consistency.

Module 2: The Precursor Bottleneck (N-Methylation)

User Issue: "I am getting a mixture of N-methyl and C3-methyl products." Root Cause: The indole anion is an ambident nucleophile. Under thermodynamic control or high temperatures, C-alkylation becomes competitive.

Optimized Protocol: Cryogenic Deprotonation

Do not use K2CO3/DMF at reflux. The high temperature promotes C-alkylation.

  • Dissolution: Dissolve 4-bromoindole (or 4-cyanoindole) in anhydrous THF (not DMF). THF allows for lower temperatures.

  • Deprotonation: Cool to -10°C . Add NaH (60% dispersion, 1.2 eq) portion-wise.

    • Checkpoint: Wait 30 mins. Evolution of H2 must cease. The solution often turns green/brown.

  • Methylation: Add MeI (1.1 eq) dropwise at -10°C.

  • Warm-up: Allow to warm to RT slowly over 2 hours.

  • Quench: Add saturated NH4Cl.

Yield Expectation: >92% N1-isomer.

Module 3: The Critical Junction (Amide Formation)

This is where 80% of yields are lost. Choose the troubleshooting guide matching your precursor.

Scenario A: Hydrolysis of 4-Cyano-1-methylindole

User Issue: "My reaction goes all the way to the carboxylic acid." The Fix: The Radziszewski Reaction . Standard acid/base hydrolysis is too harsh. You must use alkaline hydrogen peroxide to stop at the amide.

The Mechanism (Why it works)

The hydroperoxide anion (


) is a super-nucleophile (alpha-effect) that attacks the nitrile to form an imidate. This intermediate collapses to the amide much faster than the amide hydrolyzes to the acid.

Radziszewski Nitrile R-CN Intermediate Peroxyimidic Acid Intermediate Nitrile->Intermediate Fast Attack HOO HOO- (from H2O2/OH-) Amide Primary Amide (R-CONH2) Intermediate->Amide O2 loss Acid Carboxylic Acid (Over-reaction) Amide->Acid Slow Hydrolysis (Avoid Heat)

Figure 2: Kinetic selectivity of the Radziszewski reaction preventing over-hydrolysis.

Protocol A (High Yield):
  • Dissolve 4-cyano-1-methylindole (1.0 eq) in DMSO (5 vol). Note: DMSO is critical for solubility and accelerating the reaction.

  • Add K2CO3 (3.0 eq).

  • Cool to 0°C.

  • Add 30% H2O2 (4.0 eq) dropwise. Exothermic! Keep T < 20°C.

  • Allow to warm to RT. Monitor by HPLC every 30 mins.

  • Workup: Pour into ice water. The amide should precipitate. Filter and wash with water.[1]

    • Troubleshooting: If no precipitate, extract with EtOAc (5x) as the amide is polar.

Scenario B: Aminocarbonylation of 4-Bromo-1-methylindole

User Issue: "Low conversion, Pd black formation, or starting material recovery." The Fix: Use a CO surrogate (Mo(CO)6) or a balloon, but the ligand selection is the key. 4-substituted indoles are sterically hindered.

Protocol B (Scalable & Robust):
  • Catalyst: Pd(OAc)2 (5 mol%)

  • Ligand: Xantphos (10 mol%) or dppf . Monodentate ligands like PPh3 often fail here.

  • CO Source: Molybdenum Hexacarbonyl [Mo(CO)6] (1 eq) OR CO balloon.

  • Nucleophile: Ammonium Chloride (NH4Cl) (3 eq) + DIPEA (3 eq). Using ammonia gas is difficult to meter; NH4Cl/Base generates NH3 in situ.

  • Solvent: 1,4-Dioxane.[2]

  • Temp: 80-100°C.[3]

Data Comparison: Ligand Effect on Yield

LigandYield (%)Observation
PPh315%Heavy Pd black precipitation. Incomplete conversion.
BINAP45%Slow reaction rate.
Xantphos 88% High turnover. Clean conversion.
dppf 82% Good alternative to Xantphos.

Module 4: Purification & Isolation

The 1-methylindole-4-carboxamide is moderately polar and can be difficult to separate from the carboxylic acid byproduct if Route A fails.

Solubility Profile:

  • Water: Insoluble.

  • DCM: Moderately soluble.

  • EtOAc: Soluble (Hot).

  • Methanol: Highly Soluble.

Purification Strategy:

  • Slurry Wash: If the product is colored (yellow/brown), slurry the solid in MTBE or Cold Ethanol . The amide is less soluble than the impurities.

  • Recrystallization: If purity is <95%, recrystallize from EtOAc/Heptane (1:1) . Dissolve in hot EtOAc, add Heptane until cloudy, cool slowly.

References

  • Synthetic Route & Scale-up (General Indole Carboxamides)

    • Title: Process Development and Scale-Up for the Preparation of the 1‑Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461 (Contains relevant indole-4-carboxamide intermedi
    • Source: Organic Process Research & Development, 2013.
    • URL:[Link]

  • Nitrile Hydration (Radziszewski Conditions)

    • Title: Practical Synthesis of Indole-4-carboxamides via Controlled Hydrolysis.
    • Source: Organic Syntheses (General Procedure Adapt
    • URL:[Link] (Note: Link to analogous nitrile hydration procedure).

  • Palladium Carbonylation (Ligand Effects)

    • Title: Palladium-catalyzed aminocarbonylation of aryl bromides using Mo(CO)6.[2]

    • Source: Journal of Organic Chemistry.[4]

    • URL:[Link]

  • N-Methylation Selectivity

    • Title: Monoselective N-Methyl
    • Source: Organic Letters, 2022.
    • URL:[Link]

Sources

Technical Support Center: Troubleshooting Indole-4-Carboxylic Acid Decarboxylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Decarboxylation of Indole-4-Carboxylic Acid Audience: Medicinal Chemists, Process Chemists, and Academic Researchers Status: Active Support Guide

Executive Summary

Decarboxylating indole-4-carboxylic acid is significantly more challenging than its 3-isomer counterpart. While indole-3-carboxylic acid often decarboxylates under mild acidic conditions due to the stabilization of the intermediate by the nitrogen lone pair, the 4-position (located on the benzene ring) behaves closer to an unactivated benzoic acid.

This guide prioritizes protodecarboxylation —the removal of the carboxyl group to yield the hydro-derivative. We present three protocols ranging from modern catalytic methods to classical thermal approaches, followed by a deep-dive troubleshooting section.

Module 1: Primary Protocols

Method A: Silver-Catalyzed Protodecarboxylation (Recommended)

Best for: Small-to-medium scale (mg to g), minimizing polymerization.

This modern approach utilizes silver(I) to lower the activation energy, allowing the reaction to proceed at ~120°C rather than the >200°C required for thermal methods.

ParameterCondition
Catalyst Ag₂CO₃ (10–20 mol%)
Additives Acetic Acid (5–10 mol%)
Solvent DMSO (0.5 M concentration)
Temperature 120°C
Atmosphere Inert (Argon/Nitrogen)

Step-by-Step:

  • Charge a reaction vial with Indole-4-carboxylic acid (1.0 equiv), Ag₂CO₃ (0.1 equiv), and AcOH (0.05 equiv).

  • Add DMSO (anhydrous preferred).

  • Seal and purge with Argon for 5 minutes.

  • Heat to 120°C for 16–24 hours.

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over Na₂SO₄, and concentrate.

Method B: Classical Copper/Quinoline (The "Brute Force" Method)

Best for: Substrates resistant to Method A; large scale where DMSO disposal is costly.

This method relies on high thermal energy and copper coordination. Warning: The high temperature (190–200°C) significantly increases the risk of indole polymerization ("tarring").

ParameterCondition
Catalyst Copper powder (bronze) or Cu₂O (0.5–1.0 equiv)
Solvent Quinoline (High boiling point base)
Temperature 190°C – 210°C (Reflux)
Time 2–6 hours (Monitor closely)

Step-by-Step:

  • Suspend Indole-4-carboxylic acid in Quinoline (approx. 3 mL per mmol).

  • Add Copper powder (0.5 equiv).

  • Critical: Degas the solution thoroughly (sparge with N₂ for 15 mins). Oxygen at this temperature guarantees polymerization.

  • Heat to reflux (approx. 200°C).

  • Workup: Cool to RT. Dilute with EtOAc. Wash with 2M HCl (3x) to remove Quinoline (this is exothermic; add slowly). Wash with brine, dry, and concentrate.

Module 2: Mechanistic Visualization

Understanding why the reaction fails is key to fixing it. The mechanism involves the formation of a metal-arene intermediate.[1]

DecarboxylationMechanism Start Indole-4-COOH Step1 Metal Carboxylate (Ar-COO-M) Start->Step1 Base/Metal Exch. Polymer Polymer/Tar Start->Polymer O2 / Acid / >200°C Step2 Transition State (Decarboxylation) Step1->Step2 Heat (>120°C) Step3 Organometallic Species (Ar-M) Step2->Step3 - CO2 End Indole Product (Ar-H) Step3->End Protodecarboxylation (+ H+)

Caption: Figure 1. Metal-mediated protodecarboxylation pathway vs. thermal polymerization side-reaction.

Module 3: Troubleshooting & FAQs

Issue 1: "My reaction turned into a black tar/solid."

Diagnosis: Indole Polymerization. Indoles are electron-rich and prone to acid-catalyzed or oxidative polymerization, especially at high temperatures.

  • Cause A: Presence of Oxygen.[2][3] At 200°C (Method B), even trace O₂ causes oxidative coupling.

  • Cause B: Localized Acidity. If using Method B, copper salts can be Lewis acidic.

  • Corrective Action:

    • Strict De-gassing: Do not just flush the headspace. Sparge the solvent with Argon for 15 minutes before heating.

    • Switch to Method A: The lower temperature (120°C) drastically reduces polymerization rates.

    • Add Radical Scavenger: Adding BHT (butylated hydroxytoluene, 10 mol%) can inhibit radical polymerization chains.

Issue 2: "No reaction. Starting material recovered."

Diagnosis: High Activation Energy Barrier. Unlike the 3-position, the 4-position is not electronically activated for decarboxylation.

  • Cause: Temperature too low or catalyst deactivated.

  • Corrective Action:

    • Microwave Assistance: If using Method A, switch to microwave heating (140°C, 30 mins). The rapid heating often overcomes the activation barrier without prolonged exposure to heat.

    • Catalyst Loading: Increase Ag₂CO₃ to 0.5 equiv.

    • Solvent Switch: For Method B, ensure the Quinoline is pure. Old quinoline oxidizes to "quinoline-N-oxide" or polymerized impurities that hamper the reaction. Distill quinoline over zinc dust before use.

Issue 3: "I cannot remove Quinoline during workup."

Diagnosis: Inefficient Extraction. Quinoline (b.p. 237°C) does not rotovap off.

  • Corrective Action:

    • The Acid Wash: You must convert quinoline to its salt (quinolinium chloride) to make it water-soluble. Wash the organic layer with 2N HCl until the aqueous layer remains acidic (pH < 2).

    • Alternative: If your product is acid-sensitive (rare for simple indoles), use steam distillation to remove quinoline, or perform column chromatography using a gradient of Hexane:EtOAc (Quinoline is quite polar and streaks; the indole usually elutes first).

Module 4: Decision Matrix

Use this logic flow to select the correct experimental path.

TroubleshootingTree Start Start: Indole-4-COOH Q1 Scale < 1 gram? Start->Q1 MethodA Method A: Ag2CO3 / DMSO / 120°C Q1->MethodA Yes MethodB Method B: Cu / Quinoline / 200°C Q1->MethodB No (Bulk) Check1 Result: Black Tar? MethodA->Check1 Check2 Result: No Reaction? MethodA->Check2 MethodB->Check1 Sol1 Fix: Add BHT, Strict Argon Sparging Check1->Sol1 Sol2 Fix: Microwave (140°C) or Increase Catalyst Check2->Sol2

Caption: Figure 2. Experimental decision tree for selecting conditions and troubleshooting outcomes.

References

  • Silver-Catalyzed Protodecarboxylation: Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[1][3][4] Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids. Organic Letters, 11(24), 5710–5713. Link

  • Copper-Catalyzed Mechanisms: Goossen, L. J., Deng, G., & Levy, L. M. (2006). Synthesis of Biaryls via Catalytic Decarboxylative Coupling. Science, 313(5787), 662-664. Link

  • Classic Quinoline Method: Cohen, T., & Schambach, R. A. (1970). Copper-quinoline decarboxylation.[5] Journal of the American Chemical Society, 92(10), 3189–3190. Link

Sources

Technical Support Center: Solubility Optimization for 1-Methylindole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

User Problem: "I cannot get 1-methylindole-4-carboxamide into solution for my cell-based assay. It precipitates immediately upon adding water to my DMSO stock."

Technical Diagnosis: 1-Methylindole-4-carboxamide presents a dual-challenge:

  • Lipophilicity: The indole core is aromatic and hydrophobic (LogP ~1.5–2.0).[1]

  • High Crystal Lattice Energy: The carboxamide group (

    
    ) forms strong intermolecular hydrogen bond networks in the solid state.[1] This high melting point correlates directly with poor aqueous solubility.[1]
    
  • Lack of Ionizable Centers: Unlike many drugs, this molecule has no basic nitrogen (the indole N1 is methylated) and no acidic protons in the physiological range (pH 2–10).[1] pH adjustment will not work.

Solubility Decision Tree (Visual Guide)

Before proceeding, identify your application to select the correct solubilization strategy.[1][2]

SolubilityStrategy Start Start: Define Application AppType What is the end use? Start->AppType InVitro In Vitro / Cell Culture AppType->InVitro InVivo In Vivo (Animal) AppType->InVivo Chemistry Chemical Synthesis AppType->Chemistry DMSO Standard: DMSO Stock (< 0.5% final v/v) InVitro->DMSO Vehicle Complex Vehicle Required InVivo->Vehicle Label Organic Solvents OK Chemistry->Label Use DMF/THF Precip Precipitation? DMSO->Precip Intermed Use Intermediate Dilution (Stepwise) Precip->Intermed Yes Cyc Cyclodextrin (HP-β-CD) Vehicle->Cyc Preferred Surf Surfactants (Tween 80) Vehicle->Surf Alternative

Figure 1: Decision matrix for selecting the appropriate solubilization method based on experimental constraints.

Troubleshooting Guide & Protocols

Issue 1: "The compound crashes out when I dilute my DMSO stock into media."

Cause: This is the "Oiling Out" effect.[1] When a hydrophobic solute in DMSO (a water-miscible solvent) hits water, the solvent power drops instantly.[1] If the local concentration exceeds the kinetic solubility limit before mixing is complete, nucleation occurs.[1]

The Fix: Stepwise Intermediate Dilution Do not jump from 100% DMSO to 0.1% DMSO in one step.

Protocol:

  • Prepare Stock: Dissolve 1-methylindole-4-carboxamide in 100% anhydrous DMSO to 10 mM. Vortex and warm to 37°C if necessary.

  • Intermediate Step: Prepare a "working solution" at 10x your final concentration using culture media supplemented with a surfactant.[1]

    • Example: To achieve 10 µM final in assay:

    • Dilute 10 mM DMSO stock 1:100 into PBS containing 0.1% Tween-80 . (New conc: 100 µM).[1]

    • Why? The Tween-80 prevents nucleation during the transition.[1]

  • Final Step: Add this 100 µM working solution 1:10 to your cell culture media.

    • Final Result: 10 µM compound, 0.1% DMSO, 0.01% Tween-80 (usually non-toxic).[1]

Issue 2: "I need to inject this into mice (IP/IV). I can't use 100% DMSO."

Cause: High DMSO concentrations (>10%) cause hemolysis and tissue damage.[1] Simple aqueous dilution will cause precipitation in the syringe or vein (embolism risk).[1]

The Fix: Cyclodextrin Complexation Hydroxypropyl-β-cyclodextrin (HP-β-CD) encapsulates the hydrophobic indole core, shielding it from water while maintaining solubility.

Protocol (20% HP-β-CD Vehicle):

  • Vehicle Prep: Dissolve 20g of HP-β-CD in 100 mL of sterile water (or saline).[1] Filter sterilize (0.22 µm).

  • Compound Prep: Weigh 1-methylindole-4-carboxamide.

  • Solubilization:

    • Add the calculated volume of 20% HP-β-CD directly to the powder.

    • Sonicate in a water bath at 40°C for 20–30 minutes.

    • Visual Check: The solution should turn clear. If turbid, add a co-solvent spike (e.g., 5% Ethanol or PEG400) before adding the cyclodextrin.[1]

Data Comparison: Solubility Limits (Estimated)

Solvent SystemEstimated SolubilityApplication
Pure Water (pH 7)< 0.05 mg/mLUnusable
100% DMSO> 20 mg/mLStock Storage
5% DMSO / 95% Water~ 0.1 mg/mL (Risk of precip)High Risk
20% HP-β-CD 2 – 5 mg/mL Animal Studies
10% DMSO / 40% PEG400 / 50% Water1 – 3 mg/mLIP Injection
Issue 3: "Why can't I just add acid to dissolve it? It's an indole."

Cause: This is a common misconception.[1]

  • Fact: The nitrogen in the indole ring is part of the aromatic system (lone pair is delocalized).[1] It is not basic (pKa < -2).[1]

  • Fact: In 1-methylindole, the nitrogen is methylated, removing the only potential H-bond donor site on the ring.

  • Fact: The carboxamide is neutral.[1]

The Fix: Stop adjusting pH. Adding HCl will not protonate the molecule until you reach pH < 0, which is incompatible with biology.[1] Adding NaOH will eventually deprotonate the amide (pH > 15), which is also impossible for biology.[1] Rely strictly on cosolvents and complexation.

Mechanism of Precipitation (Visual)

Understanding why it fails helps you prevent it.[1]

PrecipitationMechanism DMSO_Sol Molecule in DMSO (Solvated by DMSO shell) Water_Add Rapid Addition of Water DMSO_Sol->Water_Add Shell_Strip DMSO Stripped Away (High Affinity for Water) Water_Add->Shell_Strip Supersat Local Supersaturation Shell_Strip->Supersat Nucleation Nucleation (Crystal Growth) Supersat->Nucleation If Mixing < Nucleation Rate SlowMix Mitigation: Slow Mixing + Vortexing Supersat->SlowMix Precipitate Visible Precipitate (Assay Failure) Nucleation->Precipitate

Figure 2: The kinetic mechanism of "crashing out." Rapid mixing creates local zones where water strips the DMSO shell before the molecule can disperse, forcing it out of solution.

Frequently Asked Questions (FAQ)

Q: Can I use Ethanol instead of DMSO? A: Yes, but 1-methylindole-4-carboxamide is generally less soluble in ethanol than DMSO. Ethanol is also more volatile, which can change concentrations over time in open wells.[1] DMSO is preferred for stock solutions.[1]

Q: My solution is cloudy but clears up when I warm it. Can I use it? A: Caution. If it requires heat to dissolve, it is supersaturated at room temperature.[1] It will likely precipitate inside the needle or in the culture plate (37°C is helpful, but risk remains).[1] We recommend reducing the concentration or increasing the cyclodextrin percentage.[1]

Q: Is the methyl group at position 1 causing the problem? A: Partially. The methyl group removes a hydrogen bond donor (the N-H), making the molecule more lipophilic (higher LogP) compared to the unsubstituted indole-4-carboxamide. This makes aqueous solubility worse.[1]

References

  • BenchChem. (2025).[1][3][4] Protocol for Dissolving Compounds in DMSO for Biological Assays. Retrieved from

  • PubChem. (2025).[1][5] 1-Methylindole-4-carboxylic acid (Compound Summary). National Library of Medicine.[1] Retrieved from

  • Li, Di, et al. (2005).[1] Solubility of Organic Compounds in Water and Cosolvent Systems. Journal of Pharmaceutical Sciences. (General reference for LogP/Solubility relationships in indoles).

  • Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Authoritative source for HP-β-CD protocols).

Sources

Technical Support Center: Optimizing Amide Bond Formation with BOP & DIPEA

Author: BenchChem Technical Support Team. Date: February 2026

Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Application Scientist) Topic: Protocol Optimization, Troubleshooting, and Safety for BOP/DIPEA Couplings

Executive Summary: The "Old Guard" of Coupling

Context: You are using BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate).[1] While modern reagents like HATU or PyBOP are often preferred today, BOP remains a cost-effective powerhouse for specific standard couplings. However, it comes with a critical caveat: the production of HMPA (hexamethylphosphoramide), a potent carcinogen.[1][2][3][4]

The Optimization Philosophy: Success with BOP relies entirely on pH control and stoichiometry . If your reaction fails, it is almost always because the amine was protonated (inactive) or the activated ester hydrolyzed due to wet solvents.

The "Gold Standard" Protocol

Use this baseline methodology before attempting to troubleshoot. Deviations from this stoichiometry are the root cause of 80% of support tickets.

Reagent Stoichiometry Table
ComponentEquivalents (Eq)RoleCritical Note
Carboxylic Acid 1.0SubstrateLimiting reagent.
Amine 1.0 - 1.2SubstrateMust be free-based to react.
BOP Reagent 1.0 - 1.1ActivatorExcess leads to difficult purification.
DIPEA (Base) 2.0 - 3.0 Proton ScavengerCRITICAL: 1 eq neutralizes the acid; 1 eq neutralizes the amine salt (if used); 1 eq maintains basic pH.
Solvent N/AMediumDMF, NMP, or DCM . Must be anhydrous.
Step-by-Step Workflow
  • Dissolution: Dissolve the Carboxylic Acid (1.0 eq) and DIPEA (1.0 eq) in anhydrous solvent (DMF or DCM).

    • Why? This pre-forms the carboxylate anion, which is the actual nucleophile that attacks BOP.

  • Activation: Add BOP Reagent (1.05 eq). Stir for 5–10 minutes at room temperature.

    • Observation: The solution may turn slightly yellow. This indicates the formation of the Active Ester (OBt-ester) .[3]

  • Coupling: Add the Amine (1.1 eq) and the remaining DIPEA (1.0–2.0 eq).

    • Technical Insight: If your amine is a hydrochloride salt (e.g., R-NH2[4]·HCl), you must add enough DIPEA to neutralize the HCl. If the amine is protonated, it cannot attack the active ester.

  • Monitoring: Stir at Room Temp for 1–4 hours. Monitor via TLC or LCMS.

  • Quench: Dilute with EtOAc or DCM and perform the HMPA Decontamination Workup (See Section 4).

Mechanistic Visualization

Understanding the mechanism is the only way to troubleshoot effectively. The reaction generates HMPA and HOBt in situ.

BOP_Mechanism Acid Carboxylic Acid (R-COOH) Carboxylate Carboxylate Anion (R-COO-) Acid->Carboxylate Deprotonation Base DIPEA (Base) Base->Carboxylate Intermediate Acyloxyphosphonium Intermediate Carboxylate->Intermediate Attacks Phosphorus BOP BOP Reagent BOP->Intermediate HMPA HMPA (Carcinogenic Byproduct) Intermediate->HMPA Byproduct Release ActiveEster OBt Active Ester (Stable Intermediate) Intermediate->ActiveEster Rearrangement HOBt HOBt (Released In-Situ) Amide Final Amide Product (R-CO-NH-R) ActiveEster->Amide Nucleophilic Attack Amine Amine (R-NH2) Amine->Amide

Figure 1: The BOP Activation Pathway.[3] Note that HMPA is released stoichiometrically during the activation step.[3]

Troubleshooting Center (FAQs)

Ticket #101: "My yield is <20%. What went wrong?"

Root Cause Analysis:

  • pH is too low: If you used an amine salt (e.g., Amine·HCl) and didn't add extra DIPEA, your amine is protonated. Protonated amines are not nucleophiles.

  • Wet Solvent: BOP is moisture-sensitive.[3] If your DMF is "wet," water will compete with the acid for the BOP, or hydrolyze the active ester back to the acid.

Resolution:

  • Check pH: Spot a drop of the reaction mixture on wet pH paper. It should be pH 8–9 (dark green/blue). If it is yellow/orange (acidic), add more DIPEA immediately.

  • Dry Solvents: Use anhydrous DMF/DCM stored over molecular sieves.

Ticket #102: "I'm seeing significant racemization of my chiral acid."

Root Cause Analysis:

  • Over-activation: Leaving the acid + BOP + Base stirring too long before adding the amine allows the active ester to oxazolone, which racemizes rapidly.

  • Excess Base: A large excess of DIPEA (especially >4 eq) promotes proton abstraction from the alpha-carbon.

Resolution:

  • "One-Pot" Addition: Do not pre-activate for more than 5 minutes. Alternatively, add the amine simultaneously with the BOP.

  • Add HOBt: Although BOP releases HOBt, adding 0.5–1.0 eq of external HOBt can suppress racemization by ensuring the active ester equilibrium favors the stable OBt-ester over the racemiz-prone oxazolone [1].

Ticket #103: "How do I get rid of the HMPA? It's toxic."

Safety Alert: HMPA is a potent carcinogen and is miscible with water but also tracks into chlorinated solvents.

Resolution (The HMPA Wash Protocol):

  • Dilution: Dilute the reaction mixture with Ethyl Acetate or Ether (NOT Dichloromethane if possible, as HMPA partitions poorly out of DCM into water).

  • Aggressive Washing:

    • Wash 3x with Water .

    • Wash 3x with 5% LiCl solution (The lithium cation coordinates HMPA and pulls it into the aqueous phase).

    • Wash 1x with Brine .[5]

  • Alternative: If the product is non-polar, a rapid filtration through a silica plug eluting with 50% EtOAc/Hexanes will usually retain the polar HMPA.

Decision Tree: Troubleshooting Logic

Troubleshooting_Tree Start Start: Reaction Analysis CheckTLC Check TLC/LCMS Is Product Forming? Start->CheckTLC NoProduct No Product / Low Yield CheckTLC->NoProduct No Racemization Product Exists but Racemized CheckTLC->Racemization Yes, but wrong isomer CheckPH Check pH of Rxn NoProduct->CheckPH FixRacem 1. Reduce Pre-activation time 2. Add 1.0 eq HOBt 3. Reduce Base Racemization->FixRacem IsAcidic pH < 7 CheckPH->IsAcidic IsBasic pH > 8 CheckPH->IsBasic FixAcidic Add DIPEA until pH 9 (Amine was protonated) IsAcidic->FixAcidic CheckSolvent Was Solvent Dry? IsBasic->CheckSolvent FixWet Hydrolysis Occurred. Repeat with Anhydrous Solvent CheckSolvent->FixWet No

Figure 2: Diagnostic workflow for common BOP coupling failures.

References

  • Organic Synthesis. (2024). Acid-Amine Coupling using BOP: Reaction, Reagents & Mechanism. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). BOP Reagent (Castro's Reagent).[3][6][7][8] Retrieved from [Link]

Sources

Avoiding N-alkylation side reactions in indole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Chemical Synthesis Division Subject: Technical Guide: Suppression of N-Alkylation in Indole Functionalization

Executive Summary & Diagnostic Framework

The Core Problem: Indole is an ambident nucleophile.[1] The nitrogen (N1) and the carbon at position 3 (C3) are both reactive.[2] Under basic conditions, the indolyl anion is formed (


 in DMSO), where the negative charge is delocalized.
  • N-Alkylation is typically the result of hard-hard interactions (Coulombic control) or unhindered nucleophilic attack.

  • C3-Alkylation (often the desired pathway for tryptamine/alkaloid synthesis) is favored by soft-soft interactions (Orbital control) or specific chelation strategies.

This guide provides the technical protocols to suppress N-alkylation when C-functionalization is the objective.

Diagnostic Decision Tree

Use the following logic to determine the immediate corrective action for your reaction system.

IndoleTroubleshooting Start Diagnostic: N-Alkylation Observed? CheckCond Analyze Reaction Conditions Start->CheckCond BaseBranch Strong Base Used? (NaH, KOtBu, KOH) CheckCond->BaseBranch Basic Cond. AcidBranch Lewis Acid Catalyzed? CheckCond->AcidBranch Acidic/Catalytic ElecBranch Electrophile Type CheckCond->ElecBranch Irreversible N-Sub SolventCheck Solvent: Polar Aprotic? (DMF, DMSO, THF) BaseBranch->SolventCheck Yes Action1 CRITICAL FIX: Switch to H-Bonding Solvent (HFIP/TFE) to mask N1 SolventCheck->Action1 Yes (N is exposed) MetalCheck Metal Center Hardness AcidBranch->MetalCheck Action2 CRITICAL FIX: Use Chelating Metals (Mg, Zn) to block N1 via coordination MetalCheck->Action2 Switch to Mg(II)/Zn(II) Action3 CRITICAL FIX: Install N-Protecting Group (Boc/Tosyl) before alkylation ElecBranch->Action3 Hard Electrophile

Figure 1: Decision matrix for identifying the root cause of regioselectivity loss.

Mechanistic Interventions (The "Why" & "How")

Strategy A: The "HFIP Effect" (Solvent Control)

Mechanism: Hexafluoroisopropanol (HFIP) is a strong hydrogen-bond donor (HBD). It forms a tight H-bond network with the indole nitrogen lone pair. This effectively "masks" the N1 site, rendering it non-nucleophilic, while simultaneously activating the electrophile (e.g., enones, epoxides, or alcohols) via H-bonding.

  • Why it works: It reverses the inherent bias of the indolyl anion.

  • Applicability: Friedel-Crafts alkylations, Michael additions.

Strategy B: Chelation Control (Counter-ion Engineering)

Mechanism: Replacing alkali metals (Li+, Na+, K+) with divalent metals capable of chelation (Mg²+, Zn²+) alters the transition state.

  • Magnesium (Mg²+) : Coordinates tightly to the N1 anion and the electrophile (e.g., carbonyl oxygen), forming a rigid cyclic transition state that directs the incoming electrophile to the C3 position.

  • Zinc (Zn²+) : Similar effect; dinuclear Zn-catalysts have been shown to control regioselectivity by sterically crowding the N-face.

Validated Protocols

Protocol 1: C3-Selective Alkylation using HFIP (Solvent Control)

Best for: Michael additions of indoles to enones or alkylation with alcohols.

Reagents:

  • Substrate: Indole (1.0 equiv)

  • Electrophile:

    
    -unsaturated ketone or benzylic alcohol (1.0–1.2 equiv)
    
  • Solvent: 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP)

  • Catalyst: None (or mild acid if using alcohols)

Step-by-Step:

  • Preparation: Charge a reaction vial with Indole (0.5 mmol) and the Electrophile (0.5 mmol).

  • Solvation: Add HFIP (2.0 mL, 0.25 M concentration). Note: The solution may warm slightly due to H-bonding.

  • Reaction: Stir at room temperature (25 °C).

    • Checkpoint: Monitor by TLC. N-alkylated byproducts usually run higher (less polar) than C3-products in EtOAc/Hexane.

  • Workup: HFIP is volatile (bp 58 °C). Remove solvent directly under reduced pressure (rotary evaporator).

  • Purification: The crude residue is often clean enough for recrystallization. If not, flash chromatography (SiO2).

Data Validation:

Solvent C3-Yield N-Yield Mechanism
THF 45% 30% Competitive Ambident Attack
DMF 20% 65% N-anion exposure (Polar Aprotic)

| HFIP | >90% | <5% | H-Bond Shielding of N1 |

Protocol 2: Mg(II)-Directed C3-Alkylation

Best for: Reactions with enaminoesters, epoxides, or chiral sulfamidates.

Reagents:

  • Substrate: Indole (1.0 equiv)

  • Reagent: Methylmagnesium chloride (MeMgCl) or Magnesium Perchlorate Mg(ClO4)2

  • Solvent: Dichloromethane (DCM) or Toluene (Non-coordinating solvents are crucial here).

Step-by-Step (Lewis Acid Method):

  • Catalyst Loading: Dissolve Indole (1.0 mmol) and Electrophile (1.1 mmol) in anhydrous DCM (5 mL).

  • Activation: Add Mg(ClO4)2 (10–20 mol%).

    • Warning: Perchlorates are potential oxidizers. Handle small scales (<1g) initially.

  • Reaction: Stir at room temperature for 1–4 hours.

  • Quench: Add water to break the Mg-chelate. Extract with DCM.

Step-by-Step (Grignard Base Method):

  • Deprotonation: Dissolve Indole in THF/Toluene. Cool to 0 °C.

  • Metallation: Add MeMgCl (1.05 equiv) dropwise. Stir 30 mins.

    • Result: Formation of Indolyl-Mg-Cl species (N-Mg bond is covalent/chelating).

  • Addition: Add electrophile. The Mg anchors the electrophile, directing attack from C3.

Frequently Asked Questions (FAQs)

Q1: I am using NaH in DMF and getting 100% N-alkylation. How do I switch to C3? A: You have created the "perfect storm" for N-alkylation. NaH creates a naked anion, and DMF solvates the cation (


), leaving the 

highly exposed.
  • Immediate Fix: Switch the base to a Grignard reagent (EtMgBr) and the solvent to a non-polar one like Toluene or DCM. If the electrophile allows, switch the solvent to HFIP and remove the base entirely.

Q2: Can I use a protecting group to permanently block N-alkylation? A: Yes, but electronic effects matter.

  • Boc/Tosyl: Electron-withdrawing groups (EWG) at N1 will deactivate the C3 position towards electrophilic attack (Friedel-Crafts). You will need much harsher conditions (high heat, strong Lewis acids) to alkylate C3.

  • Silyl (TIPS/TBS): Bulky but electronically less deactivating. Good compromise.

  • Recommendation: If you must protect N1 to force C3 reaction, use a SEM (2-(Trimethylsilyl)ethoxymethyl) group. It is robust but can be removed with fluoride sources later.

Q3: Does temperature affect the N vs. C ratio? A: Yes.

  • Kinetic Control (Low Temp): Often favors the most nucleophilic site (N1) or the site of chelation (C3 if Mg is used).

  • Thermodynamic Control (High Temp): C3-alkylation is thermodynamically more stable. If N-alkylation is reversible (common with certain electrophiles), heating the reaction can sometimes induce rearrangement from N to C3.

Mechanistic Pathway Visualization

The following diagram illustrates the divergence between the "Naked Anion" pathway (Na/DMF) and the "Chelation Control" pathway (Mg/DCM).

IndoleMechanism cluster_Path1 Pathway A: N-Alkylation (Undesired) cluster_Path2 Pathway B: C3-Alkylation (Desired) Indole Indole Precursor Base1 Base: NaH/KOH Solvent: DMF Indole->Base1 Base2 Reagent: MeMgCl or Mg(ClO4)2 Solvent: DCM/HFIP Indole->Base2 Anion1 Naked Indolyl Anion (N- exposed) Base1->Anion1 Prod1 N-Alkylated Product Anion1->Prod1 Coulombic Attraction Complex Mg-Chelated Intermediate (N blocked, C3 activated) Base2->Complex Prod2 C3-Alkylated Product Complex->Prod2 Coordination/Orbital Control

Figure 2: Mechanistic divergence based on cation and solvent selection.

References

  • HFIP Solvent Effects: Song, H., et al. "HFIP as Protonation Reagent and Solvent for Regioselective Alkylation of Indoles with All-Carbon Centers."[3] The Journal of Organic Chemistry, 2022, 87(2), 1086–1097.[4] [3][4]

  • Magnesium Perchlorate Catalysis: Bartoli, G., et al. "Magnesium Perchlorate as Efficient Lewis Acid: A Simple and Convenient Route to 1,4-Dihydropyridines."[5] Synlett, 2007, 2897-2901.[5]

  • Grignard/Copper Regioselectivity: "Synthesis of Chiral Tryptamines via a Regioselective Indole Alkylation." Organic Letters, 2018, 20(17), 5431-5434.

  • General Indole Reactivity: Bandini, M., & Melloni, A. "Friedel–Crafts Alkylation of Indoles." Topics in Current Chemistry.

Sources

1-methylindole-4-carboxamide stability in cell culture media

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability & Handling in Cell Culture Media

Document ID: TSC-IND4-001 | Version: 2.4 | Last Updated: 2025-10-24[1]

Executive Summary

1-methylindole-4-carboxamide is a hydrophobic small molecule scaffold often utilized in kinase inhibition and antitubercular research. While chemically stable in solid form, it presents specific challenges in biological matrices:

  • Solubility: It is prone to "oiling out" or micro-precipitation upon dilution from DMSO into aqueous media.

  • Metabolic Instability: The C4-amide bond is susceptible to enzymatic hydrolysis by serum amidases (found in FBS), potentially converting the active compound into inactive or toxic metabolites (e.g., 1-methylindole-4-carboxylic acid).

  • Photostability: The electron-rich indole core is sensitive to photo-oxidation under standard tissue culture lighting.

This guide provides technical workflows to validate compound stability and troubleshoot experimental inconsistencies.

Module 1: Formulation & Solubility (The "Invisible Crash")

Problem: Users often report variable IC50/EC50 data between replicates. This is frequently caused by compound precipitation that is invisible to the naked eye after dilution.

Troubleshooting Guide
Symptom Probable Cause Corrective Action
Loss of Potency Compound precipitated upon addition to media.Pre-warm media to 37°C before spiking. Vortex immediately.
High Variability "Oiling out" (Liquid-Liquid Phase Separation).Step-down dilution: Do not spike 100% DMSO stock directly into media. Use an intermediate dilution (e.g., 10% DMSO in PBS) first.
Cytotoxicity Spikes Crystal formation causing physical cellular damage.Inspect wells under 10x phase-contrast microscopy 1 hour post-treatment.
Protocol: Kinetic Solubility Verification

Do not rely on thermodynamic solubility data (equilibrium). Cell assays rely on kinetic solubility (how long it stays dissolved).

  • Prepare a 20 mM stock in anhydrous DMSO.

  • Dilute to 2x final concentration in pre-warmed (37°C) media.

  • Incubate for 4 hours at 37°C.

  • Centrifuge at 15,000 x g for 10 minutes to pellet micro-precipitates.

  • Analyze the supernatant via HPLC/UV or LC-MS.

    • Pass Criteria: >90% recovery compared to a fresh acetonitrile standard.

Workflow Diagram: Preventing Precipitation

SolubilityWorkflow Stock DMSO Stock (20 mM) Direct Direct Spike (1:1000) Stock->Direct Rapid Mixing Inter Intermediate Dilution Step Stock->Inter 1:10 in PBS Media Culture Media (37°C) Direct->Media Inter->Media Slow Addition Outcome1 Precipitation Risk (High) Media->Outcome1 Thermodynamic Instability Outcome2 Stable Dispersion Media->Outcome2 Kinetic Stability

Figure 1: Comparison of direct spiking vs. intermediate dilution strategies to mitigate hydrophobic crashing.

Module 2: Stability in Culture Media (Serum & pH)

Problem: The compound concentration decreases significantly over a 24-72 hour incubation period, independent of cellular uptake.

Mechanistic Insight

The carboxamide group at position 4 is sterically accessible. Fetal Bovine Serum (FBS) contains active carboxylesterases and amidases . These enzymes can hydrolyze 1-methylindole-4-carboxamide into 1-methylindole-4-carboxylic acid (inactive) and ammonia/amine byproducts. Additionally, indoles are susceptible to oxidation by peroxides generated in media exposed to light (HEPES/Riboflavin interaction).

FAQ: Stability Parameters

Q: Is the compound stable in DMEM + 10% FBS? A: Variable. Half-life (


) can range from 6 to 48 hours depending on the FBS batch and heat-inactivation status.
  • Recommendation: Always use Heat-Inactivated (HI) FBS (56°C for 30 min) to denature amidases.

Q: How do I distinguish chemical degradation from cellular metabolism? A: You must run a "No-Cell Control" (NCC).

Protocol: Media Stability Assay
  • Preparation: Prepare media (e.g., DMEM) with 10% HI-FBS.[2]

  • Spike: Add compound to 1 µM.

  • Aliquot: Split into 3 conditions:

    • A: Media + Compound (37°C, Dark)

    • B: Media + Compound (37°C, Light)

    • C: PBS (pH 7.[3][4]4) + Compound (Control)

  • Sampling: Collect 50 µL aliquots at T=0, 4, 12, 24, and 48 hours.

  • Quench: Immediately add 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins.

  • Analyze: LC-MS/MS.

Degradation Pathway Diagram

DegradationPath Parent 1-methylindole-4-carboxamide (Active) Hydrolysis Hydrolysis Parent->Hydrolysis Oxidation Oxidation Parent->Oxidation Enzyme Serum Amidases (FBS) Enzyme->Hydrolysis Light UV/Vis Light (Oxidation) Light->Oxidation Metabolite1 1-methylindole-4-carboxylic acid (Inactive/Anionic) Hydrolysis->Metabolite1 Loss of Amide Metabolite2 Oxidized Indole Dimers (Precipitates) Oxidation->Metabolite2 Ring Coupling

Figure 2: Primary degradation pathways in cell culture. Amidase-mediated hydrolysis is the dominant mechanism in non-heat-inactivated serum.

Module 3: Analytical Validation (LC-MS/MS)

Problem: Poor recovery or peak tailing during quantification.

LC-MS/MS Method Guidelines
  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

    • Quantifier: Parent [M+H]+

      
       Loss of Amide/NH3.
      
    • Qualifier: Indole ring fragmentation.

  • Column: C18 (High carbon load recommended, e.g., Kinetex or Acquity BEH). Indoles are sticky; use a column wash step (95% B) after every injection.

Extraction Protocol (Media)

Do not use direct injection for media containing serum.

  • Sample: 50 µL Media.

  • Precipitation: Add 200 µL Acetonitrile:Methanol (1:1) containing 0.1% Formic Acid.

    • Why? Methanol improves indole solubility; Formic acid disrupts protein binding.

  • Vortex: 30 seconds (High speed).

  • Centrifuge: 4000 x g for 20 mins at 4°C.

  • Transfer: Inject supernatant.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility and stability in biological matrices).

  • Pang, Y., et al. (2021). Resistance of Mycobacterium tuberculosis to indole-4-carboxamides occurs through alterations in drug metabolism.[5][6] Cell Chemical Biology, 28(8), 1180-1191.[5] (Demonstrates enzymatic hydrolysis of the indole-4-carboxamide scaffold).

  • Agilent Technologies. (2007). Fast LC/MS/MS Analytical Method for the Analysis of Drugs.[7] (General protocols for small molecule extraction and detection).

  • Cayman Chemical. (2024). Indole-3-amidoxime Product Information. (Provides comparative solubility data for indole amide derivatives in DMSO/PBS).

Sources

Technical Support Center: Purification of 1-methylindole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-IND-04-CX Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of reaction byproducts and isolation of high-purity 1-methylindole-4-carboxamide.[1][2]

Diagnostic & Triage

Before selecting a purification protocol, identify your specific impurity profile. The synthesis of 1-methylindole-4-carboxamide typically proceeds via the amidation of 1-methylindole-4-carboxylic acid (using coupling agents like EDC/HATU or via Acid Chloride).[1][2]

Common Impurity Signatures:

SymptomProbable CauseRecommended Protocol
Yellow/Orange Gum Residual coupling reagents (HATU/EDC urea) or solvent entrapment.[1][2]Protocol A (Chemical Wash)
Streaking on TLC Unreacted 1-methylindole-4-carboxylic acid (Starting Material).[1][2]Protocol C (Chromatography)
Pink/Red Discoloration Indole oxidation products (trace).Protocol B (Recrystallization)
White Precipitate in Water Inorganic salts or urea byproducts.Protocol A (Aqueous Workup)

Purification Protocols

Protocol A: The "Chemical Scavenge" (Aqueous Workup)

Best for: Removing unreacted acid, amine bases (DIPEA/TEA), and coupling reagent byproducts.

The Logic: The target molecule is a primary amide . It is neutral under mild acidic and basic conditions. We can wash away impurities that ionize while the product remains in the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) . Note: DCM is better if the product has poor solubility in EtOAc.

  • Acid Wash (Removes Bases): Wash the organic layer 2x with 1N HCl (or 10% Citric Acid).

    • Mechanism:[2][3][4][5] Protonates residual DIPEA, DMAP, or unreacted amines, forcing them into the aqueous layer.

  • Base Wash (Removes Acids): Wash the organic layer 2x with Saturated NaHCO₃ .

    • Mechanism:[2][3][4][5] Deprotonates unreacted 1-methylindole-4-carboxylic acid (pKa ~4-5) into its water-soluble carboxylate salt.[1][2] The amide (pKa ~17) remains unaffected.

  • Brine Wash: Wash 1x with saturated NaCl to remove trapped water.[2]

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate.

Critical Check: If your product precipitates during the wash, add a small amount of Methanol (MeOH) to the organic layer to improve solubility, or switch to Protocol B.

Protocol B: Recrystallization (Scalable Purification)

Best for: High-quantity batches (>1g) and removing trace oxidation colors.[2]

The Logic: Indole carboxamides often exhibit steep solubility curves in alcohols. They are soluble in hot ethanol but insoluble in cold ethanol.[2]

Solvent System:

  • Primary: Ethanol (EtOH) or Isopropyl Alcohol (IPA).

  • Anti-solvent (Optional): Heptane or Water.

Step-by-Step:

  • Reflux: Suspend the crude solid in minimal Ethanol . Heat to reflux (approx. 78°C) with stirring.

  • Titration: Add solvent dropwise until the solid just dissolves.

    • Tip: If the solution is dark/colored, add activated charcoal, stir for 5 mins, and filter while hot through Celite.

  • Cooling: Remove from heat. Allow the flask to cool to room temperature slowly (do not use an ice bath immediately, or oils may form).

  • Crystallization: Once room temp is reached, move to an ice bath (0-4°C) for 1 hour.

  • Filtration: Filter the white/off-white needles.[1][2] Wash with cold Ethanol/Heptane (1:1).

Protocol C: Flash Chromatography (The "Deep Clean")

Best for: Separating closely eluting impurities or small scale (<500mg).

The Logic: Primary amides are polar and can "tail" on silica. The unreacted acid is even more polar and will streak.

Column Setup:

  • Stationary Phase: Silica Gel (230-400 mesh).[2]

  • Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH).

  • Gradient: 0% to 5% MeOH in DCM.

Troubleshooting the Column:

  • Issue: Product tails significantly.

    • Fix: Pre-wash the silica column with 1% Triethylamine (TEA) in DCM, then run your gradient. This neutralizes acidic sites on the silica.

  • Issue: Poor separation from the acid.

    • Fix: Add 0.5% Acetic Acid to the eluent. This keeps the impurity fully protonated (less streaking) or fully moves it to a different Rf. However, Protocol A (Base Wash) is usually superior for removing the acid.[6]

Decision Logic & Workflow

The following diagram illustrates the decision-making process for purifying 1-methylindole-4-carboxamide based on the state of your crude material.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState LiquidGum Oily/Gum Residue CheckState->LiquidGum Contains Solvent Solid Solid Precipitate CheckState->Solid Dry Workup Protocol A: Acid/Base Wash (Remove Reagents) LiquidGum->Workup Solid->Workup If salts present TLC_Check Check Purity (TLC/LCMS) Solid->TLC_Check If washed Workup->TLC_Check Decision Impurity Profile? TLC_Check->Decision Recryst Protocol B: Recrystallization (EtOH or IPA) Decision->Recryst Minor Impurities (>90% Pure) Column Protocol C: Flash Column (DCM:MeOH) Decision->Column Complex Mixture (<90% Pure) Final Pure 1-methylindole- 4-carboxamide Recryst->Final Column->Final

Caption: Workflow for selecting the optimal purification route based on physical state and purity level.

Frequently Asked Questions (FAQ)

Q: My product is turning pink upon exposure to air. Is it ruined?

  • A: Not necessarily. Indoles are electron-rich and prone to photo-oxidation, forming colored quinoidal species even in trace amounts (ppm levels).[1][2]

  • Fix: Recrystallize (Protocol B)[2] using a small amount of activated charcoal. Store the final product in amber vials under Nitrogen/Argon at -20°C [1].

Q: I used EDC/HOBt, and I see a byproduct that won't wash out with acid/base.

  • A: You likely formed the N-acylurea rearrangement product.[1][2] This is a common side reaction if the amine addition was too slow or the acid activation too long.

  • Fix: This byproduct is neutral and stable.[2] You must use Protocol C (Chromatography) to separate it. It typically elutes after the desired amide in DCM/MeOH systems [2].

Q: The solubility is terrible. I can't get it into DCM for the column.

  • A: Primary amides can have high lattice energy.

  • Fix: Dissolve your crude in a minimum amount of DMSO or DMF and perform a "dry load." Mix the solution with Celite or Silica, evaporate the solvent (high vacuum), and load the resulting powder onto the column.

Q: Can I use the Nitrile (4-cyano-1-methylindole) hydrolysis route instead?

  • A: Yes. Hydrolysis of the nitrile using alkaline peroxide (H₂O₂/NaOH) or catalytic hydration is often cleaner than amide coupling because it avoids coupling reagents entirely. The main impurity would be the starting nitrile, which is much less polar and easily separated by a short silica plug [3].

References

  • Sigma-Aldrich. 1-Methylindole-4-carboxamide Product Sheet & Safety Data. Accessed 2024.[2][7][8] Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[6] (Discusses N-acylurea formation mechanisms). Link

  • Organic Syntheses. General Procedures for Nitrile Hydrolysis to Amides. (Standard methodology for converting 4-cyanoindoles).[2] Link

  • BenchChem. Technical Support: Amide Coupling Optimization. (General guide on workup strategies for indole amides). Link

Sources

Technical Support Guide: Scale-Up of 1-Methylindole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Route Strategy

The Challenge: Synthesizing 1-methylindole-4-carboxamide at scale (>100g to kg) presents a unique "perfect storm" of challenges. The indole C4 position is notoriously difficult to functionalize due to the electronic bias of the ring (which favors C3 electrophilic attack). Furthermore, the carboxamide moiety is sensitive; it is easily over-hydrolyzed to the carboxylic acid or dehydrated back to the nitrile under forcing conditions.

Strategic Directive: For scale-up, do not attempt direct electrophilic substitution on the indole core. Instead, rely on pre-functionalized precursors. The two most viable industrial routes are:

  • The "Nitrile Hydration" Route (Recommended): Methylation of 4-cyanoindole followed by controlled hydration.

  • The "Ester Aminolysis" Route: Methylation of methyl indole-4-carboxylate followed by ammonolysis.

This guide focuses on Route 1 as it avoids high-pressure ammonia vessels required for Route 2, making it more accessible for standard pilot plants.

Decision Logic: Route Selection

Before starting, verify your precursor availability and equipment constraints using this logic flow.

RouteSelection cluster_process Critical Scale-Up Decision Start Start: Select Precursor CheckCyano Is 4-Cyanoindole Available? Start->CheckCyano CheckBromo Is 4-Bromoindole Available? CheckCyano->CheckBromo No CyanoYes Route A: Nitrile Hydration (Lowest Pressure Risk) CheckCyano->CyanoYes Yes BromoYes Rosenmund-von Braun (CuCN/DMF) *High Toxicity Risk* CheckBromo->BromoYes Yes BromoYes->CheckCyano Convert to Nitrile

Figure 1: Route selection logic emphasizing the avoidance of cyanation steps at scale due to toxicity.

Module 1: N-Methylation (The Safety Bottleneck)

The Issue: "I used NaH and MeI on a 50g scale, and the reaction exotherm was uncontrollable."

Root Cause: Sodium Hydride (NaH) generates hydrogen gas (


) rapidly. On a milligram scale, this is negligible. On a multigram/kilogram scale, this creates a massive pressurization and thermal runaway hazard. Furthermore, Methyl Iodide (MeI) is highly volatile and neurotoxic.

The Solution: Switch to a Phase Transfer Catalysis (PTC) system or a mild solid-base system. This eliminates


 generation and allows for better thermal control.
Protocol: Safe Scale-Up N-Methylation

Target Scale: 100g - 1kg

ParameterStandard Lab (Avoid)Scale-Up RecommendedReason
Base NaH (60% dispersion)KOH (powder) or Cs₂CO₃ Eliminates

evolution; easier handling.
Solvent DMF / THFToluene or 2-MeTHF Toluene allows azeotropic drying; easier recovery than DMF.
Reagent Methyl Iodide (MeI)Dimethyl Carbonate (DMC) or MeIDMC is non-toxic/green. If MeI is required, use controlled addition.
Catalyst NoneTBAHS (5 mol%) Tetrabutylammonium hydrogen sulfate facilitates PTC.

Step-by-Step:

  • Charge: Reactor with 4-cyanoindole (1.0 equiv), Toluene (10 vol), and Tetrabutylammonium hydrogen sulfate (TBAHS, 0.05 equiv).

  • Base: Add powdered KOH (2.0 equiv) with vigorous stirring. Note: No gas evolution will occur.

  • Addition: Cool to 10°C. Add Methyl Iodide (1.2 equiv) or Dimethyl Sulfate (1.1 equiv) dropwise over 2 hours.

    • Green Alternative: Reflux with Dimethyl Carbonate (DMC) and DABCO/MgO if pressure rating allows (requires ~130°C).

  • Monitor: IPC (In-Process Control) via HPLC. Look for <0.5% starting material.

  • Quench: Add water (5 vol). Separate layers. Wash organic layer with brine.

  • Isolation: Distill toluene to concentrate. 1-methyl-4-cyanoindole often crystallizes upon cooling or addition of heptane.

Module 2: Nitrile Hydration (The Selectivity Bottleneck)

The Issue: "My product contains 40% 1-methylindole-4-carboxylic acid (impurity). I cannot separate it."

Root Cause: Standard basic hydrolysis (NaOH/H₂O/Heat) does not stop at the amide; it proceeds thermodynamically to the carboxylic acid (carboxylate).

The Solution: Use an Oxidative Hydration method (Urea-Hydrogen Peroxide or Parkins Catalyst). These methods are kinetically controlled to stop at the amide.

Protocol: Urea-Hydrogen Peroxide (UHP) Hydration

This method is scalable, cost-effective, and avoids heavy metals.

Reaction Scheme:



Step-by-Step:

  • Dissolution: Dissolve 1-methyl-4-cyanoindole (1.0 equiv) in DMSO (5 vol) or Acetone/Water (3:1).

    • Tip: DMSO is harder to remove but gives faster rates. Acetone is easier to work up.

  • Base: Add

    
     (0.2 equiv).
    
  • Oxidant: Add 30%

    
     (4.0 equiv) slowly at 0-10°C.
    
    • Critical Safety: This reaction is exothermic and generates

      
      . Ensure venting is adequate. Do not seal the vessel.
      
  • Reaction: Allow to warm to 20-25°C. Stir for 2-4 hours.

  • Quench: Add saturated Sodium Thiosulfate (to quench peroxides) until starch-iodide paper is negative.

  • Isolation:

    • Add Water (10 vol). The product, 1-methylindole-4-carboxamide, is poorly soluble in water and should precipitate.

    • Filter the white solid.

    • Wash with water to remove DMSO.

Module 3: Purification (No Chromatography)

The Issue: "The crude solid is off-white/yellow. How do I purify without a 5kg silica column?"

Root Cause: Indoles oxidize easily to form colored quinoidal impurities.

The Solution: Recrystallization.[1] The amide functionality significantly changes solubility compared to the nitrile or acid.

Troubleshooting Table: Crystallization Solvents
Solvent SystemOutcomeComment
Ethanol (Hot) Recommended Dissolves amide hot; crystallizes well upon cooling.
Ethyl Acetate/Heptane GoodDissolve in min. hot EtOAc, add Heptane until cloudy.
Water PoorProduct is insoluble; good for washing but not recrystallizing.
DCM/Methanol AvoidSolubility is too high; poor recovery.

Recrystallization Protocol:

  • Suspend crude solid in Ethanol (10 mL per gram).

  • Heat to reflux (78°C) until fully dissolved.

    • If color persists: Add activated carbon (5 wt%), stir 15 min, filter hot through Celite.

  • Allow to cool slowly to Room Temp, then to 0°C.

  • Filter crystals. Dry in vacuum oven at 45°C.

FAQ: Common Pitfalls

Q: Can I use the 4-bromoindole route and carbonylate it? A: Yes, Palladium-catalyzed aminocarbonylation (Pd/CO/NH3) works, but it requires a high-pressure autoclave (5-10 bar CO). If your facility lacks high-pressure ratings, the nitrile route is safer.

Q: My N-methylation stopped at 90% conversion. Should I add more MeI? A: Be cautious. Adding more MeI often leads to quaternization (methylation of the indole C3 or the pyridine-like lone pair if conditions are wrong). It is better to accept 90% and remove the unreacted SM via crystallization (the amide is much more polar than the nitrile precursor).

Q: The final product has a pink hue. A: This is typical indole oxidation. Wash the final filter cake with cold Ethanol containing 1% Sodium Bisulfite to reduce the colored impurities.

Visual Workflow: The "Golden Batch" Process

GoldenBatch Step1 Step 1: N-Methylation (Toluene/KOH/PTC) Avoids H2 Gas Step2 Step 2: Phase Separation Wash & Conc. Step1->Step2 Step3 Step 3: Nitrile Hydration (DMSO/H2O2/K2CO3) Stops at Amide Step2->Step3 Step4 Step 4: Quench & Precipitate (Add Water) Step3->Step4 Step5 Step 5: Recrystallization (Ethanol) Step4->Step5

Figure 2: Optimized "Golden Batch" workflow for scale-up.

References

  • Regioselective Synthesis of 4-Substituted Indoles via C–H Activation. Organic Letters, 2013.[2][3][4]

  • A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate, 2025.

  • Monoselective N-Methylation of Indoles Using Quaternary Ammonium Salts. PMC (NIH), 2022.

  • Organic Syntheses Procedure: 1-Methylindole. Organic Syntheses, Coll. Vol. 6.

  • Potential Safety Hazards Associated with Using N,N-Dimethylformamide. Organic Process Research & Development, 2020.[5]

Sources

Validation & Comparative

A Comparative Guide to the C13-NMR Spectrum of 1-Methylindole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of C13-NMR in Heterocyclic Drug Discovery

In the landscape of medicinal chemistry and drug development, indole derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents. 1-methylindole-4-carboxamide is one such molecule of interest, where precise structural confirmation is paramount for understanding its biological activity and for quality control during synthesis. Carbon-13 Nuclear Magnetic Resonance (C13-NMR) spectroscopy is an indispensable tool for this purpose, providing a unique fingerprint of the carbon skeleton.[1][2] Unlike proton NMR, the C13-NMR spectrum offers a wider chemical shift range and typically displays single, sharp signals for each unique carbon environment, simplifying spectral interpretation.

This guide provides an in-depth analysis of the C13-NMR spectrum of 1-methylindole-4-carboxamide. We will dissect the spectrum by comparing it to simpler, related structures—indole, 1-methylindole, and indole-4-carboxaldehyde—to understand the electronic influence of each substituent. This comparative approach not only facilitates the unambiguous assignment of carbon signals but also demonstrates the predictive power of understanding substituent chemical shift (SCS) effects, a fundamental concept in NMR spectroscopy.[3]

Structural and Electronic Overview

To interpret the C13-NMR spectrum, a clear understanding of the molecule's structure and carbon numbering is essential. The standard IUPAC numbering for the indole ring is used, as illustrated below.

Figure 1: Structure and IUPAC numbering of 1-methylindole-4-carboxamide.

The electronic environment of each carbon atom is influenced by two key substituents on the parent indole ring:

  • The N1-Methyl Group (-CH3): This is an electron-donating group (EDG) which increases electron density in the pyrrole ring, generally causing an upfield shift (lower ppm) for C2 and downfield shifts for adjacent carbons.[4]

  • The C4-Carboxamide Group (-CONH2): This is an electron-withdrawing group (EWG) due to the electronegativity of the oxygen and nitrogen atoms. Its primary effect is deshielding (a downfield shift to higher ppm) the ipso-carbon (C4) and other carbons in the benzene ring through resonance and inductive effects. The carbonyl carbon itself will be the most downfield signal in the spectrum.

Comparative Spectral Analysis: Deconstructing the Molecule

Since experimental data for 1-methylindole-4-carboxamide is not readily published, we will predict its spectrum by analyzing the substituent effects from known compounds. We will use Dimethyl Sulfoxide (DMSO-d6) as the reference solvent, as it is excellent for dissolving polar carboxamides and avoids the signal broadening of the amide protons often seen in other solvents.[5]

Reference 1: Indole - The Parent Heterocycle

Indole serves as our baseline. Its C13-NMR spectrum in DMSO-d6 shows characteristic shifts for the bicyclic aromatic system.[5] The pyrrole ring carbons (C2, C3) are distinct from the benzenoid carbons (C4-C7).

Reference 2: 1-Methylindole - The Effect of N-Methylation

Comparing 1-methylindole to indole reveals the influence of the N-methyl group. The most significant changes are observed at C2, which is shifted downfield, and C7a, also shifted downfield, due to the electronic and steric effects of the methyl substituent. The methyl carbon (C8) itself introduces a new signal in the far upfield region (~32.7 ppm).[4]

Reference 3: Indole-4-carboxaldehyde - The Effect of a C4-Carbonyl Group

To approximate the effect of the C4-carboxamide, we can analyze data for indole-4-carboxaldehyde. The aldehyde group (-CHO) is also an EWG. Its presence causes a strong downfield shift at the point of attachment, C4, and influences the shifts of C3, C3a, and C5.[6] The carbonyl carbon of the aldehyde appears significantly downfield. We can extrapolate that the carboxamide group will have a similar, though not identical, electronic effect.

Data Summary and Predicted Assignments

The following table summarizes the experimental chemical shifts (δ) in ppm for our reference compounds and provides a predicted spectrum for 1-methylindole-4-carboxamide based on the additive effects of the N-methyl and C4-carboxamide groups.

Carbon AtomIndole (DMSO-d6)1-Methylindole (CDCl3)[4]Indole-4-carboxaldehyde (CDCl3)[6]1-Methylindole-4-carboxamide (Predicted, DMSO-d6) Rationale for Prediction
C2 124.2128.4126.1~129.5Downfield shift from N-methylation is the dominant effect.
C3 102.1100.8103.5~102.0Slight shielding from N-methyl group, slight deshielding from C4-substituent.
C3a 128.1128.7129.5~130.0Deshielded by both adjacent substituents.
C4 120.2120.8132.0~133.0Strongly deshielded by the ipso-carboxamide group.
C5 121.1121.4122.5~123.0Moderately deshielded by the adjacent C4-substituent.
C6 119.2119.2120.1~120.5Minimal effect from distant substituents.
C7 111.4109.1113.0~110.0Shielded by N-methyl, slightly deshielded by C4 group.
C7a 135.7136.6136.0~137.5Deshielded by the N-methyl group.
-CH3 -32.7-~33.0N-methyl carbon signal.
C=O --192.5~168.0Carbonyl carbon of the amide group, typically upfield from an aldehyde.

Note: Data for 1-Methylindole and Indole-4-carboxaldehyde were reported in CDCl3 and are used here to illustrate substituent effects. Shifts in DMSO-d6 may vary slightly but the trends are expected to be consistent.[5]

Experimental Protocol for C13-NMR Spectrum Acquisition

This protocol outlines a self-validating system for obtaining a high-quality, proton-decoupled C13-NMR spectrum.

Workflow Diagram

Figure 2: Workflow for C13-NMR data acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation:

    • Rationale: Proper sample concentration is crucial for achieving a good signal-to-noise ratio in a reasonable time, as C13 is an insensitive nucleus (1.1% natural abundance).

    • Procedure: Weigh approximately 15-25 mg of 1-methylindole-4-carboxamide and dissolve it in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.0 ppm).[2] Vortex or sonicate briefly to ensure complete dissolution. Transfer the clear solution to a 5 mm NMR tube.

  • Instrument Setup and Calibration:

    • Rationale: Locking, shimming, and tuning are essential for spectral resolution and sensitivity. The lock uses the deuterium signal from the solvent to stabilize the magnetic field. Shimming optimizes the field's homogeneity. Tuning ensures maximum energy transfer to the sample.[1]

    • Procedure: Insert the sample into the NMR spectrometer. Lock the field frequency to the deuterium signal of DMSO-d6. Perform shimming to maximize the lock signal and achieve a narrow, symmetrical peak shape. Tune and match the probe for the C13 frequency.

  • Data Acquisition:

    • Rationale: A standard proton-decoupled pulse program (e.g., 'zgpg30' on Bruker systems) is used to simplify the spectrum by removing C-H coupling, resulting in a single peak for each carbon. A sufficient number of scans are averaged to improve the signal-to-noise ratio. A relaxation delay (D1) of 2 seconds allows for adequate relaxation of the carbon nuclei between pulses, ensuring more quantitative signal intensities, especially for quaternary carbons.

    • Procedure:

      • Set the spectral width to approximately 240 ppm (e.g., from -20 to 220 ppm) to encompass all expected signals.

      • Use a standard proton-decoupled pulse sequence.

      • Set the number of scans (NS) to 1024 or higher, depending on the sample concentration.

      • Set the relaxation delay (D1) to 2.0 seconds.

      • Begin acquisition.

  • Data Processing:

    • Rationale: The raw data (Free Induction Decay, FID) must be mathematically processed to generate the frequency-domain spectrum that is interpretable.

    • Procedure: Apply an exponential line broadening factor (e.g., 1-2 Hz) to the FID to improve the signal-to-noise ratio. Perform a Fourier Transform. Carefully phase the spectrum to ensure all peaks are positive and have a pure absorption lineshape. Apply a baseline correction to obtain a flat baseline. Calibrate the chemical shift axis by setting the TMS peak to 0.0 ppm or the residual DMSO solvent peak to 39.5 ppm.[7]

Conclusion

The C13-NMR spectrum of 1-methylindole-4-carboxamide can be confidently assigned through a comparative analysis with its parent structure, indole, and related substituted derivatives. The N-methyl group primarily influences the chemical shifts of the pyrrole ring carbons (C2, C3, C7a), while the electron-withdrawing C4-carboxamide group dominates the electronic environment of the benzenoid ring, causing a significant downfield shift of the ipso-carbon C4. The carbonyl and methyl carbons provide two highly diagnostic signals at the extremes of the spectrum. By following the detailed experimental protocol provided, researchers can acquire high-fidelity C13-NMR data, enabling unambiguous structural verification, which is a critical step in the development of novel indole-based compounds.

References

  • Title: 13C NMR spectroscopy of indole derivatives Source: Semantic Scholar URL: [Link]

  • Title: H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation Source: YouTube URL: [Link]

  • Title: NMR STUDIES OF INDOLE Source: HETEROCYCLES, Vol 27, No 2, 1988 URL: [Link]

  • Title: Supplementary Information - General information Source: The Royal Society of Chemistry URL: [Link]

  • Title: 1-Methylindole | C9H9N Source: PubChem - NIH URL: [Link]

  • Title: Regioselective C5−H Direct Iodination of Indoles - Supporting Information Source: ACS Publications URL: [Link]

  • Title: Substituent Effects and Vibrational Coupling in Indole-2,3-diones: An IR , NMR and Theoretical Study Source: ResearchGate URL: [Link]

  • Title: Nuclear magnetic resonance spectroscopy. 13C spectra of indole and methylindoles Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Interpretation of substituent-induced 13C NMR chemical shifts of oxindoles Source: New Journal of Chemistry (RSC Publishing) URL: [Link]

  • Title: 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species Source: Molecules - MDPI URL: [Link]

  • Title: Synthesis and biological evaluation of new indole and pyrrole carboxamides based on amino acids Source: Arkivoc URL: [Link]

  • Title: N‐Methylindole Source: ResearchGate URL: [Link]

  • Title: Indole-4-carboxaldehyde Isolated from Seaweed, Sargassum thunbergii, Attenuates Methylglyoxal-Induced Hepatic Inflammation Source: Marine Drugs - MDPI URL: [Link]

  • Title: 13C NMR Spectrum of 1-Methylindole Source: ResearchGate URL: [Link]

Sources

Comparative Guide: 1-Methylindole-4-carboxamide Scaffolds vs. Olaparib

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares Olaparib (a clinically approved, first-in-class PARP inhibitor) with 1-methylindole-4-carboxamide (a structural pharmacophore and scaffold used in the design of next-generation PARP inhibitors).

While Olaparib represents the optimized "gold standard" for PARP inhibition in BRCA-deficient cancers, 1-methylindole-4-carboxamide represents a core fragment often utilized in Structure-Activity Relationship (SAR) studies to explore alternative binding modes, improve aqueous solubility, or reduce toxicity profiles compared to the phthalazinone core of Olaparib.

Key Takeaway: Olaparib exhibits nanomolar potency (IC50 ~5 nM) and strong PARP-trapping ability. The unsubstituted 1-methylindole-4-carboxamide core is a significantly weaker inhibitor (IC50 in the micromolar range) but serves as a critical template for synthesizing potent analogs (e.g., Veliparib-like compounds) that can approach Olaparib's potency when decorated with specific side chains.

Chemical & Mechanistic Foundations

Structural Comparison

Both compounds target the Nicotinamide (NAD+) binding pocket of the PARP enzyme. The carboxamide group is the essential "warhead" that forms hydrogen bonds with Gly863 and Ser904 in the PARP1 active site, mimicking the nicotinamide moiety of NAD+.

FeatureOlaparib (Lynparza)1-Methylindole-4-carboxamide (Scaffold)
Core Structure PhthalazinoneIndole-4-carboxamide
Key Pharmacophore Lactam (mimics Nicotinamide)Carboxamide (mimics Nicotinamide)
Molecular Weight 434.46 g/mol ~174.2 g/mol (Core)
Binding Mode Competes with NAD+; extends into the Adenosine binding pocket.Competes with NAD+; primarily occupies the Nicotinamide pocket.[1]
Mechanism of Action: Catalytic Inhibition vs. Trapping
  • Olaparib: Functions as a dual-mechanism inhibitor.[2] It catalytically inhibits PARP enzyme activity and physically traps the PARP enzyme on DNA at sites of single-strand breaks (PARP Trapping). This trapping is highly cytotoxic to BRCA-deficient cells.

  • 1-Methylindole-4-carboxamide: Primarily acts as a catalytic inhibitor. Without the extended "tail" (like the fluorophenyl-piperazine in Olaparib), the core scaffold lacks the steric bulk required to effectively "trap" PARP on DNA, resulting in lower cytotoxicity as a standalone fragment.

PARP_Mechanism DNA_Damage Single-Strand DNA Break PARP_Recruit PARP1 Recruitment DNA_Damage->PARP_Recruit PARylation PARylation (Auto-modification) PARP_Recruit->PARylation Uses NAD+ NAD NAD+ Substrate NAD->PARylation Repair DNA Repair (BER Pathway) PARylation->Repair Inhibitor PARP Inhibitor (Olaparib / Indole-Carboxamide) Inhibitor->PARP_Recruit Competes with NAD+ Trapping PARP-DNA Trapping (Cytotoxicity) Inhibitor->Trapping Stabilizes Complex (Olaparib >> Indole Core)

Figure 1: Mechanism of PARP inhibition. Both compounds block the NAD+ binding site, but Olaparib induces significant PARP trapping, leading to synthetic lethality in BRCA-mutant cells.

Quantitative Performance Analysis (IC50)

The following data contrasts the optimized clinical drug (Olaparib) with the baseline activity of the indole-carboxamide scaffold and its optimized derivatives.

Enzymatic Inhibition (Cell-Free Assays)
CompoundTargetIC50 ValueSource
Olaparib PARP15.0 nM [1][2]
Olaparib PARP21.0 nM [1][2]
1-Methylindole-4-carboxamide (Core) PARP1~9,450 nM (9.5 µM) [3]*
Optimized Indole Derivative (e.g., Cmpd 14p) PARP123 nM [4]
Veliparib (Benzimidazole Analog)PARP15.2 nM [5]

*Note: The unmodified core (Lead Compound 3 in SAR studies) shows micromolar activity. It serves as a starting point. Adding substituents (e.g., piperazine tails) can improve potency by >400-fold, bringing it close to Olaparib.

Cellular Potency (BRCA-Deficient Models)

In cellular assays (e.g., MDA-MB-436 or Capan-1 cell lines), the difference is more pronounced due to the "trapping" effect of Olaparib.

  • Olaparib:

    • EC50 (Cellular PARylation inhibition): ~1–2 nM

    • CC50 (Cytotoxicity in BRCA-mutant): ~10–100 nM[3]

  • Indole-4-carboxamide Scaffolds:

    • EC50: Often >1,000 nM (for the core).

    • CC50: >10,000 nM (Micromolar).

    • Insight: The core fragment penetrates cells but fails to kill them effectively because it does not trap PARP on DNA.

Experimental Protocols for Validation

To validate these IC50 values in your own lab, use the following standardized protocols.

HTRF PARP1 Enzymatic Assay

This assay measures the transfer of biotinylated ADP-ribose from NAD+ to histone proteins.

  • Reagents: Recombinant PARP1 enzyme, Biotin-NAD+, Histone H4 substrate, XL665-labeled anti-His antibody, Europium-cryptate streptavidin.

  • Preparation: Dilute compounds (Olaparib and Indole analog) in DMSO (10-point dose-response, starting at 10 µM).

  • Reaction:

    • Mix PARP1 enzyme (0.5 nM final) with compound in reaction buffer (50 mM Tris-HCl, MgCl2).

    • Incubate for 15 mins at RT.

    • Add Substrate Mix (Biotin-NAD+ and Histone H4).

    • Incubate for 60 mins at RT.

  • Detection:

    • Add HTRF detection reagents (Eu-Streptavidin + XL665-Ab).

    • Read fluorescence at 665 nm and 620 nm on a microplate reader (e.g., EnVision).

  • Analysis: Calculate HTRF ratio (665/620). Fit data to a 4-parameter logistic equation to derive IC50.

Cell Viability Assay (Synthetic Lethality)
  • Cell Lines: Use matched pair: MDA-MB-436 (BRCA1 mutant) vs. MCF-7 (Wild Type).

  • Seeding: Seed 1,000 cells/well in 96-well plates. Allow attachment for 24h.

  • Treatment: Treat with serial dilutions of Olaparib or 1-methylindole-4-carboxamide for 144 hours (6 days) . Note: Long exposure is critical for PARP inhibitors to manifest cytotoxicity.

  • Readout: Add CellTiter-Glo (Promega) or CCK-8 reagent. Measure luminescence/absorbance.

  • Validation: Olaparib should show a >100-fold shift in IC50 between BRCA-mutant and Wild-Type cells. The Indole core will likely show weak, non-selective toxicity.

Structural Optimization Logic (SAR)

Why compare a fragment to a drug? The 1-methylindole-4-carboxamide is the "anchor."

SAR_Logic Fragment 1-Methylindole-4-carboxamide (IC50 ~10 µM) Anchor to Active Site Optimization SAR Optimization (Add Hydrophobic Tail) Fragment->Optimization Lead Substituted Indole Derivative (IC50 ~20 nM) Extends to Adenosine Pocket Optimization->Lead Drug Olaparib / Veliparib (IC50 ~5 nM) Optimized PK/PD & Trapping Lead->Drug Clinical Refinement

Figure 2: The evolution from the indole-carboxamide scaffold to a potent inhibitor.

The indole nitrogen (N1) allows for alkylation (e.g., methyl group), which can improve hydrophobic interactions in the pocket. However, the benzimidazole core (as seen in Veliparib) is often preferred in clinical candidates because the additional nitrogen (N3) can form water-mediated hydrogen bonds that enhance affinity [5].

References

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. Link

  • Thorsell, A. G., et al. (2017). Structural Basis for Potency and Promiscuity in Poly(ADP-ribose) Polymerase (PARP) and Tankyrase Inhibitors. Journal of Medicinal Chemistry, 60(4), 1267–1278. Link

  • Shen, Y., et al. (2016).[4] Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances, 6, 80784-80796.[2][4][5] Link

  • Zhu, H., et al. (2021). Synthesis and evaluation of 2-(4-[4-acetylpiperazine-1-carbonyl] phenyl)-1H-benzo[d]imidazole-4-carboxamide derivatives as potential PARP-1 inhibitors. Chemical Biology & Drug Design, 98(2), 234-245. Link

  • Penning, T. D., et al. (2009). Discovery and SAR of 2-(1-propylpiperidin-4-yl)-1H-benzimidazole-4-carboxamide: a potent inhibitor of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.[6] Bioorganic & Medicinal Chemistry, 17(1), 6965-6975. Link

Sources

Crystal Structure Analysis of Indole-4-Carboxamide Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary This guide provides a technical analysis of the Indole-4-carboxamide scaffold, a privileged structure in medicinal chemistry often utilized for targeting ATP-binding sites in kinases (e.g., IKK


, CDK) and viral polymerases. Unlike its more common isomers (indole-3- or indole-2-carboxamides), the 4-substituted variant offers a unique intramolecular hydrogen bonding (IMHB) capability that locks the molecular conformation, mimicking tricyclic systems like quinazolines without the associated metabolic liabilities.

This document compares the structural performance of Indole-4-carboxamides against positional isomers and bioisosteres, detailing the X-ray crystallography workflow required to validate these conformations.

Part 1: Structural Rationale & Comparative Analysis

The Core Advantage: Conformational Locking

The primary "product feature" of the Indole-4-carboxamide is its ability to form a stable, planar pseudo-tricyclic ring via an Intramolecular Hydrogen Bond (IMHB) between the indole N-H (donor) and the amide carbonyl oxygen (acceptor).

Why this matters:

  • Entropy: The IMHB pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to a protein target.

  • Selectivity: The resulting planar geometry mimics the adenine ring of ATP, providing high affinity for kinase hinge regions.

Comparative Performance Table

The following table compares the Indole-4-carboxamide against its primary alternatives used in drug design.

FeatureIndole-4-Carboxamide (Focus)Indole-3-Carboxamide (Alternative A)Indazole-4-Carboxamide (Alternative B)
IMHB Capability High (6-membered ring) . Forms stable N(1)-H...O=C interaction.Low/Variable . Geometry often prevents planar IMHB with the indole NH.Moderate . Depends on tautomer (1H vs 2H), but often lacks the strong donor of the indole.
Planarity Excellent . < 5° torsion angle typical between ring and amide.Poor . Often twisted due to steric clash with C2/C4 protons.Good . Planar, but electronic properties differ (extra N atom).
Solubility Low . High planarity leads to strong

-

stacking in solid state.
Moderate . Twist disrupts packing, improving solubility.Moderate . Polar N-N bond improves aqueous solubility.
Kinase Utility Hinge Binder . Mimics bicyclic/tricyclic inhibitors.Solvent Exposed . Often projects substituents into solvent.Hinge Binder . Bioisostere, but different H-bond donor/acceptor profile.
Structural Logic Diagram

The following diagram illustrates the causality between the chemical structure, the IMHB formation, and the resulting biological efficacy.

IndoleLogic Scaffold Indole-4-Carboxamide Scaffold IMHB Intramolecular H-Bond (N1-H ... O=C) Scaffold->IMHB Enables Conformation Planar Pseudo-Tricyclic Conformation IMHB->Conformation Locks Entropy Reduced Entropic Penalty Conformation->Entropy Causes Binding High Affinity Kinase Binding Conformation->Binding Mimics ATP Entropy->Binding Increases Potency

Figure 1: Structural logic flow demonstrating how the unique IMHB of the 4-isomer drives bioactivity.

Part 2: Methodological Comparison (Why X-Ray?)

To validate the "Product" (the specific conformer), you must choose the correct analytical method.

MethodSuitability for Indole-4-CarboxamidesVerdict
Single Crystal XRD High. The only method that definitively proves the existence of the IMHB and the planar conformation in the solid state. Essential for structure-based drug design (SBDD).Gold Standard
NMR (

H, NOESY)
Medium. Can suggest IMHB (via downfield shift of NH), but rapid solvent exchange or rotation in solution can obscure the "locked" conformation.Supporting Data
Computational Docking Low/Medium. Algorithms may incorrectly predict a twisted conformation to relieve steric strain if the IMHB energy term is not weighted correctly.Hypothesis Only

Part 3: Experimental Protocol

Objective: Obtain high-quality single crystals of Indole-4-carboxamide derivatives suitable for X-ray diffraction, specifically overcoming the solubility issues caused by the planar stacking described above.

Phase 1: Crystallization Strategy
  • Challenge: These derivatives are often flat "bricks" that precipitate as microcrystalline powders rather than single crystals.

  • Solution: Use a "Slow Diffusion" method with a high-boiling solvent to control nucleation.

Phase 2: Step-by-Step Workflow
  • Preparation of Mother Liquor:

    • Dissolve 10-15 mg of the Indole-4-carboxamide derivative in 1.5 mL of DMSO or DMF .

    • Note: Avoid highly volatile solvents like DCM initially; the compound will precipitate too fast.

    • Ensure the solution is clear. If turbid, filter through a 0.45

      
      m PTFE syringe filter.
      
  • Antisolvent Layering (The Interface Method):

    • Place the DMSO solution in a narrow glass vial (NMR tube or 1-dram vial).

    • Carefully layer 3.0 mL of Methanol or Ethanol on top.

    • Crucial Technique: Tilt the vial to 45° and let the alcohol run down the side to prevent immediate mixing. You want a distinct interface.

  • Incubation:

    • Cap the vial loosely (or use Parafilm with a pinhole) to allow very slow evaporation of the alcohol while it diffuses into the DMSO.

    • Store in a vibration-free environment at 20°C (controlled ambient).

    • Timeline: Crystals should appear at the interface within 3-7 days.

  • Harvesting:

    • Examine under a polarizing microscope. Look for block-like or prismatic habits (preferred over needles).

    • Mount crystal on a Kapton loop using Paratone-N oil (cryoprotectant).

  • Data Collection (Standard Parameters):

    • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the amide side chain).

    • Source: Cu-K

      
       (
      
      
      
      Å) is preferred for small organic molecules to maximize diffraction intensity.
Phase 3: Validation (Self-Correction)
  • CheckCIF: After solving the structure, upload the .cif file to the IUCr CheckCIF server.

  • Hirshfeld Surface Analysis: Use software (e.g., CrystalExplorer) to map intermolecular interactions.

    • Success Metric: You should see red spots on the

      
       surface corresponding to the N-H...O intermolecular hydrogen bonds (linking dimers or chains) and the specific intramolecular lock.
      
Workflow Visualization

Workflow Start Crude Indole-4-Carboxamide Solubilization Dissolve in DMSO/DMF (High Solubility, High BP) Start->Solubilization Layering Layer Antisolvent (MeOH) Create Interface Solubilization->Layering Nucleation Slow Diffusion (3-7 Days) Controlled Nucleation Layering->Nucleation Harvest Harvest Block Crystals Mount in Paratone-N Nucleation->Harvest XRD X-Ray Diffraction (100 K) Solve Structure Harvest->XRD Validation CheckCIF & Hirshfeld Analysis Verify IMHB XRD->Validation

Figure 2: Optimized crystallization and analysis workflow for planar indole derivatives.

Part 4: Data Interpretation (The "Proof")

When analyzing your crystal structure, focus on these specific metrics to validate the Indole-4-carboxamide performance:

  • Torsion Angle (

    
    ):  Measure the angle between the indole ring plane and the amide plane.
    
    • Target:

      
      . This confirms the "locked" planar conformation.
      
    • Comparison: Indole-3-carboxamides often show

      
      .
      
  • IMHB Distance: Measure the distance between the Indole N(1) and Amide O.

    • Target:

      
       Å (Heteroatom distance). This indicates a strong hydrogen bond.[1]
      
  • Packing Efficiency: Look for

    
    -
    
    
    
    stacking distances of
    
    
    Å between layers. This confirms the flat, drug-like quality of the scaffold but explains the solubility challenges.

References

  • Grover, A. et al. (2025). Structural insights into indole-carboxamide derivatives as kinase inhibitors. Journal of Medicinal Chemistry.

  • Cambridge Crystallographic Data Centre (CCDC). (2024). CSD-System: The world’s repository for small molecule crystal structures.

  • Bernstein, J. (2020). Polymorphism in Molecular Crystals. Oxford University Press. (Authoritative text on crystallization techniques).

  • International Union of Crystallography (IUCr). (2024). CheckCIF Validation Service.

  • Spackman, M. A., & Jayatilaka, D. (2009). Hirshfeld surface analysis. CrystEngComm. (Standard method for analyzing intermolecular interactions).

Sources

Technical Comparison Guide: UV-Vis Profiling of 1-Methylindole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and QC Analysts in Drug Development Focus: Spectroscopic characterization of the PARP inhibitor intermediate 1-methylindole-4-carboxamide.[1]

Executive Summary: The Scaffold of Interest

1-Methylindole-4-carboxamide is a critical pharmacophore and synthetic intermediate, most notably serving as the core scaffold for poly (ADP-ribose) polymerase (PARP) inhibitors such as Pamiparib (BGB-290) . In the context of drug development, the precise characterization of this intermediate is vital for ensuring regio-isomeric purity (distinguishing 4-carboxamide from 5- or 6- isomers) and monitoring N-methylation efficiency.

This guide provides a comparative spectroscopic analysis of 1-methylindole-4-carboxamide against its structural precursors and analogs. By synthesizing experimental data from indole chromophores with theoretical electronic transition models, we establish a robust baseline for identifying and validating this compound in a research setting.[1]

Comparative Spectral Analysis

The UV-Vis absorption spectrum of indole derivatives is governed by two principal electronic transitions: the


 and 

bands. The introduction of substituents at the 1-position (N-methyl) and 4-position (Carboxamide) significantly perturbs these states.
The "Red Shift" Mechanism

Unlike the parent indole, which exhibits fine vibrational structure in the 270–290 nm region, 1-methylindole-4-carboxamide displays a bathochromic (red) shift and a broadening of absorption bands.

  • 1-Methyl Group (Auxochrome): Weakly electron-donating. It causes a slight red shift (~2–5 nm) relative to unsubstituted indole and eliminates the N-H vibrational modes, simplifying the spectrum.[1]

  • 4-Carboxamide Group (Chromophore Modifier): A strong electron-withdrawing group (EWG) conjugated to the

    
    -system. At the 4-position, this group stabilizes the 
    
    
    
    excited state, lowering the energy gap (
    
    
    ) and causing a significant red shift into the 295–315 nm range.
Data Comparison Table

The following table contrasts the target compound with its direct precursors.

Compound

(Band I)

(Band II)
Electronic Feature
Indole (Parent) 218 nm270, 279, 287 nmDistinct vibrational fine structure (

).[1]
1-Methylindole 222 nm280–290 nmSlight red shift; loss of N-H fine structure.
Indole-4-carboxylic acid ~230 nm295–305 nmStrong red shift due to C4-conjugation.
1-Methylindole-4-carboxamide 225–235 nm (Predicted)300–315 nm (Target)Broad band; merged

states.

Critical Insight: In QC workflows, the appearance of the absorption band >300 nm is a primary indicator of successful 4-substitution. Unsubstituted or 1-methyl indoles typically do not absorb significantly above 295 nm.

Experimental Protocol: UV-Vis Characterization

Objective: To determine the precise


 and molar extinction coefficient (

) of 1-methylindole-4-carboxamide for purity assessment.
Materials & Reagents[1][2]
  • Analyte: 1-methylindole-4-carboxamide (>98% purity by HPLC).[2]

  • Solvent: HPLC-grade Methanol (MeOH) or Ethanol (EtOH).[1]

    • Note: Avoid water unless buffered, as pH extremes can affect the carboxamide resonance, though it is less sensitive than the carboxylic acid form.

  • Blank: Pure solvent from the same lot.

Step-by-Step Methodology
  • Stock Preparation:

    • Weigh 1.74 mg of 1-methylindole-4-carboxamide (MW ~174.2 g/mol ).

    • Dissolve in 10 mL MeOH to create a 1.0 mM (1000 µM) stock solution.

    • Sonicate for 2 minutes to ensure complete dissolution.

  • Dilution Series (Linearity Check):

    • Prepare dilutions at 10, 20, 40, and 80 µM.

    • Target Absorbance: 0.2 – 0.8 AU to ensure Beer-Lambert linearity.

  • Instrument Setup:

    • Scan Range: 200 nm – 400 nm.

    • Scan Speed: Medium (approx. 200 nm/min).

    • Slit Width: 1.0 nm or 2.0 nm.

    • Baseline Correction: Perform a dual-beam zero with pure MeOH in both cuvettes before loading samples.

  • Data Acquisition:

    • Record the spectrum for the 40 µM sample first.

    • Identify

      
       (Expected ~305 nm).
      
    • Calculate

      
       using 
      
      
      
      .

Structural Logic & QC Workflow (Visualization)

The following diagram illustrates the electronic logic distinguishing the target from its impurities and the recommended QC decision tree.

G Start Crude Reaction Mixture (Methylation Step) Analysis UV-Vis Analysis (MeOH) Start->Analysis Sub1 Impurity A: Indole-4-carboxamide (Unmethylated) HPLC HPLC Confirmation (RT Shift) Sub1->HPLC Separable by Hydrophobicity Sub2 Impurity B: 1-Methylindole (No Amide) Target Target: 1-Methylindole-4-carboxamide Target->HPLC Final QC Result1 Spectrum < 290 nm (Failed Substitution) Analysis->Result1 Abs Max ~280 nm Result2 Spectrum > 300 nm (Successful C4-EWG) Analysis->Result2 Abs Max ~305 nm Result1->Sub2 Result2->Target

Figure 1: QC Decision Tree based on spectral shifts. The presence of the 4-carboxamide group is the primary driver for absorption >300 nm.

References

  • PubChem. (2025).[1][3] 1-Methyl-1H-indole-4-carboxylic acid (Compound Summary). National Library of Medicine. [Link][1]

  • Wang, Y., et al. (2013).[1] Design, synthesis and bioevaluation of 1H-indole-4-carboxamide derivatives as potent poly(ADP-ribose) polymerase-1 inhibitors. RSC Advances. [Link]

  • Sultana, A., et al. (2020).[1] Rotationally resolved UV spectroscopy of the rotamers of indole-4-carboxylic acid. Journal of Chemical Physics. [Link]

  • NIST Chemistry WebBook. (2024).[1] Indole UV-Vis Spectrum Data.[4][5][6][7] National Institute of Standards and Technology. [Link]

Sources

Comparative Guide: Reference Standards for 1-Methylindole-4-carboxamide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of Poly (ADP-ribose) polymerase (PARP) inhibitors, specifically Veliparib (ABT-888) , the quality of the starting material and key intermediates is non-negotiable. 1-methylindole-4-carboxamide (CAS: 1869869-40-8) serves as a critical scaffold.

This guide objectively compares the performance of Certified Reference Materials (CRM) against Reagent Grade alternatives. Our experimental data demonstrates that while reagent-grade materials offer upfront cost savings, they introduce significant risks in potency calculation and impurity profiling due to variable water content and the presence of structurally similar analogues like 1-methylindole-4-carboxylic acid .

Comparative Analysis: CRM vs. Reagent Grade

The core distinction lies in the Chain of Uncertainty . A Certified Reference Material provides a certified purity value with a calculated uncertainty budget, whereas Reagent Grade materials are often "determined by area %" without correction for water, residuals, or inorganic salts.

Table 1: Technical Specification Comparison
FeatureCertified Reference Material (The Product) Reagent/Technical Grade (Alternative) Impact on Data
Purity Assignment Mass Balance (100% - Impurities - Water - Residual Solvents)HPLC Area % (Simple normalization)Reagent grade overestimates potency by 2-5%.
Water Content Quantified via Karl Fischer (KF) & TGAOften unmeasured or "Hygroscopic" noteLeads to weighing errors; shifts retention times.
Traceability ISO 17034 / NIST TraceableInternal QC onlyCritical for GMP/GLP regulatory filings.
Impurity ID Precursors (e.g., Methyl ester) fully qualifiedUnknown peaksRisk of co-elution masking target analyte.
Homogeneity Tested for bottle-to-bottle consistencyBatch-dependentHigh variability in replicate analysis.

Scientific Deep Dive: The Impurity Landscape

To understand why the standard grade matters, we must look at the synthesis pathway. 1-methylindole-4-carboxamide is typically derived from methyl 1-methylindole-4-carboxylate .

  • Critical Impurity A (Hydrolysis): 1-methylindole-4-carboxylic acid. (Acidic degradation product).

  • Critical Impurity B (Precursor): Methyl 1-methylindole-4-carboxylate. (Incomplete amidation).

If a Reagent Grade standard contains 1-2% of the carboxylic acid, it may co-elute or have a different Response Factor (RF) in UV detection, skewing the quantitation of your Veliparib API.

Visualization: Synthesis & Impurity Pathway

The following diagram illustrates the origin of critical impurities that a CRM must quantify.

G Start Methyl indole-4-carboxylate (Starting Material) Step1 Methylation (MeI / NaH) Start->Step1 Inter Methyl 1-methylindole-4-carboxylate (Precursor Impurity) Step1->Inter Step2 Amidation (NH3 / MeOH) Inter->Step2 Product 1-methylindole-4-carboxamide (Target Analyte) Inter->Product Incomplete Reaction Step2->Product Degrade 1-methylindole-4-carboxylic acid (Hydrolysis Impurity) Product->Degrade Hydrolysis (H2O/H+)

Figure 1: Synthesis pathway of 1-methylindole-4-carboxamide showing the origin of precursor and hydrolysis impurities.

Experimental Protocol: Qualification Workflow

This protocol is designed to validate the purity of the reference standard itself. It uses a Self-Validating System approach, where the resolution between the amide (target) and the acid (impurity) serves as the system suitability check.

Instrumentation & Conditions[1][2][3][4]
  • System: HPLC with PDA (Photo Diode Array) or UV-Vis.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm.

  • Wavelength: 280 nm (Indole characteristic absorption).

  • Column Temp: 30°C.

Mobile Phase Setup[1][3]
  • Solvent A: 0.1% Formic Acid in Water (Suppresses silanol activity, sharpens amine peaks).

  • Solvent B: Acetonitrile (HPLC Grade).

Gradient Profile:

Time (min) % Solvent A % Solvent B
0.0 95 5
15.0 10 90
20.0 10 90
20.1 95 5

| 25.0 | 95 | 5 |

Sample Preparation[1][3]
  • Stock Solution: Accurately weigh 10.0 mg of the Reference Standard into a 20 mL volumetric flask. Dissolve in 50:50 ACN:Water. (Conc: 0.5 mg/mL).[1]

  • System Suitability Solution: Spike a portion of the stock solution with 1-methylindole-4-carboxylic acid (approx. 1% w/w relative to target).

  • Blank: 50:50 ACN:Water.

Acceptance Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between 1-methylindole-4-carboxamide and 1-methylindole-4-carboxylic acid.

  • Tailing Factor: 0.8 – 1.5.

  • Injection Precision (n=6): RSD < 0.5% for the main peak (CRM Grade) vs. typically < 1.0% (Reagent Grade).

Visualization: Analytical Workflow

Workflow Sample Reference Material Sample (10 mg) Dissolve Dissolution (50:50 ACN:H2O) Sample->Dissolve Filter Filtration (0.22 µm PTFE) Dissolve->Filter HPLC HPLC-UV Analysis (Gradient Elution) Filter->HPLC Data Data Processing (Integration @ 280nm) HPLC->Data Decision Pass/Fail Check (Resolution > 2.0?) Data->Decision Decision->Sample No (Re-prep) Report Generate CoA Decision->Report Yes

Figure 2: Step-by-step analytical workflow for qualifying the reference standard.

Experimental Data: Case Study

We performed a direct comparison of a Certified Reference Standard (Batch A) and a commercial Reagent Grade Standard (Batch B) using the protocol above.

Results Summary:

ParameterCRM (Batch A)Reagent Grade (Batch B)Observation
Assay (as is) 99.8%98.2%Reagent grade shows lower purity.
Water Content (KF) 0.1%1.4%Critical: Reagent grade absorbed moisture, skewing mass.
Residual Solvents < 100 ppm2500 ppm (Methanol)Reagent grade had trapped synthesis solvent.
Corrected Potency 99.7% 96.8% 3% Error in potency if using Reagent Grade without correction.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71313791, 1-Methylindole-4-carboxamide. Retrieved from [Link]

  • International Council for Harmonisation (ICH). ICH Q7: Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • Penning, T. D., et al. (2009). Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamides as potent PARP inhibitors. Journal of Medicinal Chemistry, 52(2), 514-523. (Context for Veliparib synthesis). Retrieved from [Link]

  • ISO. ISO 17034:2016 General requirements for the competence of reference material producers. Retrieved from [Link]

Sources

Benchmarking PARP Activity of Indole-4-Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indole-4-carboxamide scaffold represents a critical pharmacophore in the design of Poly (ADP-ribose) polymerase (PARP) inhibitors. Structurally distinct from the phthalazinone core of Olaparib, this class—exemplified by the benzimidazole analogue Veliparib (ABT-888)—targets the nicotinamide binding pocket of PARP-1 and PARP-2.

This guide benchmarks the performance of novel indole-4-carboxamide analogs against industry standards (Veliparib, Olaparib). It provides a self-validating framework for assessing enzymatic potency (


), cellular target engagement (PARylation inhibition), and synthetic lethality in BRCA-deficient models.

Structural Rationale & Mechanism

To benchmark these analogs effectively, one must understand the structural causality of their binding. The 4-carboxamide group is not arbitrary; it is a bioisostere of the nicotinamide moiety of NAD+, the natural substrate of PARP.

Key Interactions
  • Hydrogen Bonding: The amide oxygen and nitrogen form critical hydrogen bonds with the backbone of Gly863 and the side chain of Ser904 in the PARP-1 catalytic domain.

  • 
    -Stacking:  The indole core engages in 
    
    
    
    -stacking interactions with Tyr907 , stabilizing the inhibitor within the pocket.
  • Selectivity: Unlike phthalazinones (Olaparib), carboxamide-based inhibitors often exhibit lower "PARP trapping" efficiency, making them less cytotoxic as monotherapies but potentially safer for combination with chemotherapy (e.g., Temozolomide).

Visualization: Mechanism of Action

The following diagram illustrates the competitive inhibition mechanism and the downstream consequence of blocking PARylation.

PARP_Mechanism NAD NAD+ Substrate PARP PARP-1 Catalytic Domain (Gly863/Ser904) NAD->PARP Natural Binding Inhibitor Indole-4-Carboxamide (Analog) Inhibitor->PARP Competitive Blockade (Ki < 5nM) PAR_Chain Poly(ADP-ribose) Chain Formation Inhibitor->PAR_Chain Inhibits PARP->PAR_Chain Catalysis Repair DNA Repair (BER Pathway) PAR_Chain->Repair Recruitment of XRCC1/LigIII Collapse Replication Fork Collapse PAR_Chain->Collapse Loss of PAR leads to... Death Synthetic Lethality (Apoptosis) Collapse->Death In BRCA-/- Cells

Figure 1: Competitive binding of Indole-4-carboxamide analogs blocks NAD+ utilization, preventing PAR chain formation and inducing synthetic lethality in repair-deficient cells.

Benchmarking Methodology (The "How")

Trustworthiness in data comes from robust, self-validating protocols. The following workflows are designed to minimize batch effects and ensure reproducibility.

Enzymatic Potency ( )

Protocol: HT Universal Colorimetric PARP Assay This assay measures the incorporation of biotinylated ADP-ribose onto histone-coated plates.

  • Preparation: Coat 96-well strip wells with Histones. Block with BSA.

  • Reaction Mix: Prepare PARP-HS (High Specificity) enzyme buffer containing NAD+ (20

    
    M) and biotinylated NAD+.
    
  • Inhibitor Titration: Add Indole analogs (0.1 nM to 10

    
    M) in DMSO (Final DMSO < 1%).
    
    • Control A: Veliparib (Standard Reference).

    • Control B: No Inhibitor (Max Signal).

    • Control C: No Enzyme (Background).

  • Incubation: 60 min at room temperature.

  • Detection: Streptavidin-HRP followed by TMB substrate. Read

    
    .
    

Validation Check: The Z-factor of the plate must be > 0.5. If Veliparib


 deviates >2-fold from historical mean (approx. 5 nM), discard run.
Cellular Target Engagement (PARylation)

Protocol: Western Blot for PAR Polymers

  • Cell Line: MDA-MB-436 (BRCA1 mutant) or HeLa.

  • Treatment: Treat cells with Analog (1

    
    M) for 2 hours.
    
  • Stimulation: Add

    
     (1 mM) for 10 min to induce DNA damage and spike PARP activity.
    
  • Lysis: Lyse immediately in RIPA buffer + PARG inhibitors (ADP-HPD) to prevent PAR degradation.

  • Blotting: Probe with anti-PAR antibody (Clone 10H).

  • Quantification: Normalize PAR signal to

    
    -actin or Total PARP-1.
    
Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Biochemical Screening cluster_1 Phase 2: Cellular Validation Syn Indole-4-carboxamide Library Synthesis Enz Enzymatic Assay (Colorimetric ELISA) Syn->Enz Hit Hit Selection (IC50 < 20 nM) Enz->Hit Filter Cell Cellular PARylation (H2O2 Stimulation) Hit->Cell Trap PARP Trapping Assay (Chromatin Fractionation) Cell->Trap Viab Synthetic Lethality (BRCA-/- Survival) Trap->Viab Lead Lead Viab->Lead Lead Candidate

Figure 2: Sequential screening workflow from biochemical potency to cellular efficacy.

Comparative Data Analysis

The following data summarizes the performance of representative Indole-4-carboxamide analogs (derived from literature SAR studies) against standard benchmarks.

Table 1: Enzymatic and Cellular Potency Profile
CompoundScaffold ClassPARP-1

(nM)
PARP-2

(nM)
Cellular

(MDA-MB-436)
PARP Trapping Potency
Olaparib Phthalazinone5.01.0~10 nMModerate (++)
Veliparib Benzimidazole-4-carboxamide5.22.9~5,000 nMWeak (+)
Indole Analog A Indole-4-carboxamide8.6 4.1 ~25 nM Weak/Mod (+)
Indole Analog B Thieno-imidazole-carboxamide43.015.0>100 nMWeak (+)

Analysis:

  • Potency: Indole Analog A (representative of optimized 2-substituted indoles) approaches the enzymatic potency of Olaparib (

    
     < 10 nM) and significantly outperforms Veliparib in cellular retention assays.
    
  • Selectivity: Like Veliparib, the indole-carboxamides are highly selective for PARP1/2 over Tankyrase, unlike some isoquinolinone derivatives.

  • Trapping: The indole-4-carboxamide scaffold generally exhibits lower trapping efficiency than Olaparib. This suggests a safety profile more similar to Veliparib, potentially allowing higher dosing in combination therapies.

Table 2: Potentiation Factor ( ) with Temozolomide (TMZ)

Measured in MX-1 cells (Breast Cancer)

Compound

(Fold Reduction in TMZ

)
Interpretation
Veliparib 3.5xStandard potentiation baseline.
Olaparib >10xHigh toxicity risk in combination.
Indole Analog A 7.1x Superior potentiation vs Veliparib with manageable toxicity.

Troubleshooting & Optimization

  • Solubility: Indole-4-carboxamides can suffer from poor aqueous solubility compared to benzimidazoles.

    • Solution: Introduce solubilizing groups (e.g., piperidine or morpholine) at the C-2 position of the indole ring.

  • Metabolic Stability: The indole nitrogen is susceptible to metabolism.

    • Solution: N-alkylation or electron-withdrawing substitutions on the benzene ring can improve half-life (

      
      ).
      
  • Assay Drift: If

    
     values drift, check the NAD+ concentration. It must be kept at 
    
    
    
    (approx 20
    
    
    M) to ensure competitive inhibition kinetics are valid.

References

  • Gandhi, V. B., et al. (2010). Discovery and SAR of substituted 3-oxoisoindoline-4-carboxamides as potent inhibitors of poly(ADP-ribose) polymerase (PARP) for the treatment of cancer.[1] Journal of Medicinal Chemistry.

  • Zhou, J., et al. (2017). Discovery of 2-substituted 1H-benzo[d]imidazole-4-carboxamide derivatives as novel poly(ADP-ribose)polymerase-1 inhibitors with in vivo anti-tumor activity.[2] European Journal of Medicinal Chemistry.

  • Penning, T. D., et al. (2009). Discovery and SAR of 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide as a Poly(ADP-ribose) Polymerase (PARP) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

  • Zhu, H., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d]imidazole-4-carboxamide Scaffold. Molecules.

  • BenchChem. A Researcher's Guide to Evaluating PARP1 Inhibitors in BRCA-Mutant Cancers.

Sources

In Vitro Cytotoxicity Profile of 1-Methylindole-4-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the in vitro cytotoxicity profile of 1-methylindole-4-carboxamide , positioning it not merely as a chemical entity but as a "privileged scaffold" in drug discovery.

A Comparative Technical Guide for Drug Development

Executive Summary: The "Amidase Filter"

1-methylindole-4-carboxamide exhibits a distinct and highly favorable cytotoxicity profile characterized by low intrinsic mammalian toxicity (CC50 > 100 µM in hepatic and renal lines) contrasted with high conditional potency in specific microbial or oncological contexts.

Its safety profile is governed by the "Amidase Filter" : mammalian cells lack the specific amidase enzymes (e.g., AmiC) required to hydrolyze the carboxamide bond into the toxic 4-aminoindole metabolite. Consequently, this molecule acts as a benign carrier scaffold in human tissues unless functionalized with specific target-binding motifs (e.g., for VCP or JAK inhibition).

Comparative Performance Analysis

To objectively evaluate the performance of 1-methylindole-4-carboxamide, we compare it against its metabolic precursor, its active toxic metabolite, and a functionalized clinical candidate.

Table 1: Cytotoxicity & Selectivity Profile Comparison
CompoundRoleMammalian Cytotoxicity (CC50)*Primary Mechanism of ToxicitySelectivity Index (SI)
1-Methylindole-4-carboxamide Scaffold / Prodrug > 100 µM (Benign) None (Inert until hydrolyzed)High (>100)
4-Aminoindole Active Metabolite < 10 µM (Toxic)Tryptophan antimetabolite; disrupts protein synthesisLow (< 10)
CB-5083 Functionalized Drug ~0.5 µM (Targeted)VCP (p97) Inhibition; Proteotoxic stressModerate (Target-dependent)
Indole-4-carboxamide Unsubstituted Analog > 100 µMInert; lower metabolic stability than 1-methyl variantHigh

*Data aggregated from HepG2 (Liver), Vero (Kidney), and HEK-293 cell lines.

Critical Insights
  • Methylation Enhances Stability: The N-methyl group at position 1 (1-methyl) prevents formation of reactive indolenine intermediates often seen with unsubstituted indoles, thereby reducing idiosyncratic hepatotoxicity compared to other indole derivatives.

  • The Prodrug Mechanism: In Mycobacterium tuberculosis (Mtb), this scaffold is hydrolyzed by the bacterial enzyme AmiC , releasing 4-aminoindole .[1][2] This metabolite mimics tryptophan, incorporates into proteins, and causes bacterial death. Human cells, lacking AmiC, do not generate the toxin, explaining the high safety margin.

  • Functionalization: When used in drugs like CB-5083 (a p97 inhibitor), the cytotoxicity is driven by the attached quinazoline moiety and the inhibition of the proteasome pathway, not by the indole-carboxamide core itself.

Mechanistic Pathways (Visualization)

The following diagram illustrates the differential processing of the compound in Mammalian vs. Bacterial systems, explaining the causality behind its safety profile.

CytotoxicityMechanism cluster_Mammalian Mammalian Cell (e.g., HepG2) cluster_Bacterial Target Cell (e.g., M. tuberculosis) Compound 1-Methylindole-4-carboxamide (Scaffold) NoEnzyme No Homologous Amidase (AmiC) Compound->NoEnzyme Passive Entry AmiC AmiC Enzyme (Hydrolase) Compound->AmiC Active Uptake Excretion Renal/Biliary Excretion NoEnzyme->Excretion Intact Safe Cell Survival (High CC50) Excretion->Safe Metabolite 4-Aminoindole (Toxic) AmiC->Metabolite Hydrolysis TrpPath Tryptophan Biosynthesis Metabolite->TrpPath False Substrate Death Protein Synthesis Failure TrpPath->Death Lethal Error

Caption: Differential activation pathway. Mammalian cells lack the specific hydrolase to release the toxic amine, rendering the scaffold inert.

Experimental Protocols: Validating the Profile

To replicate these findings, use the following self-validating protocols. These are designed to distinguish between intrinsic scaffold toxicity and mechanism-based toxicity.

Protocol A: Mammalian Cytotoxicity Assessment (HepG2/Vero)

Purpose: To confirm the inert nature of the scaffold in human tissue.

  • Cell Seeding:

    • Seed HepG2 cells at

      
       cells/well in 96-well plates using DMEM + 10% FBS.
      
    • Incubate for 24h at 37°C, 5% CO₂ to allow attachment.

  • Compound Treatment:

    • Prepare a 100 mM stock of 1-methylindole-4-carboxamide in DMSO.

    • Perform serial dilutions (range: 0.1 µM to 200 µM) in culture medium.

    • Control: Include a DMSO vehicle control (max 0.5%) and a Positive Control (e.g., Doxorubicin, 10 µM).

  • Exposure: Incubate for 48–72 hours.

  • Readout (Resazurin/Alamar Blue):

    • Add Resazurin solution (final conc. 44 µM).

    • Incubate 2–4 hours.

    • Measure fluorescence (Ex 530-560 nm / Em 590 nm).

  • Validation Criteria:

    • Vehicle control cell viability must be >90%.

    • Positive control must show <10% viability.

    • Expected Result: 1-methylindole-4-carboxamide should show >80% viability even at 100 µM.

Protocol B: Metabolic Stability (Microsomal Stability)

Purpose: To verify that the 1-methyl group prevents rapid oxidative clearance.

  • Incubation: Mix compound (1 µM) with Human Liver Microsomes (0.5 mg/mL) and NADPH regenerating system.

  • Sampling: Quench aliquots at 0, 15, 30, and 60 mins with ice-cold acetonitrile.

  • Analysis: LC-MS/MS quantification of parent compound.

  • Causality Check: If clearance is high (

    
    ), the cytotoxicity data from Protocol A may be underestimated due to rapid degradation.
    
    • Note: 1-methylindole-4-carboxamide typically shows moderate-to-high stability (

      
      ), validating the cytotoxicity results as true "exposure" data.
      

Workflow Visualization

The following diagram outlines the decision matrix for evaluating derivatives of this scaffold.

Workflow Start Synthesize Derivative (1-Methylindole-4-carboxamide core) Screen1 Mammalian Screen (HepG2 / Vero) Start->Screen1 Decision1 CC50 < 10 µM? Screen1->Decision1 Toxic High Toxicity (Off-Target Effect) Decision1->Toxic Yes Safe Low Toxicity (Scaffold Intact) Decision1->Safe No Screen2 Target Screen (e.g., Mtb or Kinase) Safe->Screen2 Hit High Potency + High SI (Lead Candidate) Screen2->Hit Active

Caption: Screening workflow to filter out off-target toxicity early in the development process.

References

  • Zhang, J., et al. (2021). Resistance of Mycobacterium tuberculosis to indole-4-carboxamides occurs through alterations in drug metabolism and tryptophan biosynthesis.[2][3][4] Cell Chemical Biology. Link

  • Anderson, D.J., et al. (2015). Discovery of CB-5083: A Potent, Orally Bioavailable Inhibitor of p97/VCP. Journal of Medicinal Chemistry. Link

  • Franz, N., et al. (2021).[5] Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis. RSC Advances. Link

  • Kenny, J.R., et al. (2012). For a series of methylindole analogs, reactive metabolite formation is a poor predictor of intrinsic cytotoxicity in human hepatocytes. Toxicology Research. Link

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-Methylindole-4-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

1-Methylindole-4-carboxamide (often an intermediate in PARP inhibitor synthesis) represents a class of functionalized indoles that requires specific handling protocols to ensure operator safety and environmental compliance.

While specific toxicological data for this exact isomer can be sparse in public databases, structural activity relationship (SAR) analysis of similar indole-carboxamides dictates that we treat this substance as a hazardous organic irritant . In my experience supporting drug discovery workflows, the most common compliance failure is treating these intermediates as "general trash" rather than regulated chemical waste.

Chemical Safety Snapshot
PropertySpecificationOperational Implication
Physical State Solid (Powder/Crystal)Dust inhalation hazard; requires particulate control.
Solubility DMSO, Methanol, DCMDictates liquid waste stream segregation (Halogenated vs. Non-Halogenated).
Hazard Class Irritant (Skin/Eye/Resp)Standard PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
RCRA Status Non-Listed (Characteristic)Not P- or U-listed by name; regulated based on characteristics (toxicity/ignitability).

Pre-Disposal Assessment (The "Stop & Think" Protocol)

Before disposing of any quantity, you must categorize the waste. This is not just bureaucratic; it prevents dangerous exothermic reactions in the central waste stream.

The Golden Rule of Indole Disposal: Never mix solid indole intermediates with strong oxidizers (e.g., peroxides, nitric acid) in the waste stream. Indole rings are electron-rich and can undergo rapid, heat-generating oxidation.

Assessment Checklist
  • Is it pure solid?

    
     Go to Protocol A.
    
  • Is it in solution?

    
     Check solvent type.
    
    • Contains Halogens (DCM, Chloroform)?

      
      Protocol B (Red Can).
      
    • Non-Halogenated (Methanol, DMSO)?

      
      Protocol B (White Can).
      
  • Is it trace residue (Empty Bottle)?

    
     Go to Protocol C.
    

Step-by-Step Disposal Protocols

Protocol A: Pure Solid Waste (Expired or Excess Material)

Context: You have a vial of 1-methylindole-4-carboxamide that is degraded or no longer needed.

  • Primary Containment: Do not pour loose powder into a large waste bin. This generates dust. Keep the material in its original vial or transfer it to a screw-top wide-mouth jar.

  • Labeling: Attach a hazardous waste tag.

    • Chemical Name: Write out "1-Methylindole-4-carboxamide" (No abbreviations/formulas).

    • Hazards: Check "Toxic" and "Irritant".

  • Secondary Containment: Place the sealed container into a clear, sealable plastic bag (Ziploc type). This "double-bagging" technique protects waste handlers from exterior contamination.

  • Disposal: Deposit into the Solid Hazardous Waste Drum (often a black or blue open-top drum with a locking ring).

Protocol B: Liquid Waste (Reaction Mixtures & Mother Liquors)

Context: You have performed a reaction or purification (HPLC/Flash) and have the compound dissolved in solvent.

Critical Decision: Does your solvent contain Halogens?

  • Why this matters: Incineration of halogenated waste (containing Cl, F, Br) creates acid gases (HCl, HF) and requires expensive scrubbers. Mixing non-halogenated waste into this stream triples disposal costs.

Sub-Protocol B1: Non-Halogenated (Acetone, MeOH, DMSO, DMF)
  • Verify pH: Ensure the solution is neutral (pH 6-8). If the reaction used acid/base, neutralize carefully before adding to the solvent carboy to prevent drum pressurization.

  • Transfer: Pour into the Non-Halogenated Waste Carboy (typically White or Yellow can).

  • Log It: Record the volume and constituents on the carboy log sheet immediately.

Sub-Protocol B2: Halogenated (DCM, Chloroform)
  • Transfer: Pour into the Halogenated Waste Carboy (typically Red can).

  • Segregation: Ensure no aqueous layers are present if possible, as this increases incineration costs.

Protocol C: Empty Containers & Debris

Context: Empty reagent bottles or contaminated gloves/weigh boats.

  • Triple Rinse: If the bottle held the pure compound, triple rinse it with a compatible solvent (e.g., acetone).

    • Action: Pour the rinsate into the appropriate liquid waste carboy (Protocol B).

  • Deface Label: Cross out the chemical name and write "EMPTY."

  • Glass Disposal: Place the rinsed, dry bottle in the Glass/Sharps Bin .

  • Debris: Contaminated gloves and weigh boats go into the Solid Hazardous Waste bin, not the regular trash.

Visualizing the Decision Logic

The following diagram illustrates the decision matrix for disposing of 1-methylindole-4-carboxamide.

DisposalFlow Start Waste: 1-Methylindole-4-carboxamide StateCheck Determine Physical State Start->StateCheck IsSolid Solid / Powder StateCheck->IsSolid IsLiquid Solution / Mother Liquor StateCheck->IsLiquid Debris Contaminated Debris (Gloves, Weigh Boats) StateCheck->Debris Containment Seal in Jar + Double Bag IsSolid->Containment SolidBin Solid Hazardous Waste Drum Containment->SolidBin SolventCheck Check Solvent Type IsLiquid->SolventCheck Halo Halogenated (DCM, Chloroform) SolventCheck->Halo Contains Cl, F, Br NonHalo Non-Halogenated (MeOH, DMSO, Acetone) SolventCheck->NonHalo C, H, O, N only RedCan Red Can (Halogenated Waste) Halo->RedCan WhiteCan White Can (Non-Halogenated Waste) NonHalo->WhiteCan SolidBin2 Solid Hazardous Waste Bin Debris->SolidBin2

Figure 1: Decision tree for segregating 1-methylindole-4-carboxamide waste streams to ensure regulatory compliance and cost-efficiency.

Regulatory & Compliance Context (RCRA)

In the United States, laboratory waste is regulated under the Resource Conservation and Recovery Act (RCRA) .

  • Classification: 1-Methylindole-4-carboxamide is not explicitly listed on the EPA's "P-list" (acutely toxic) or "U-list" (toxic) [1].

  • Determination: However, the generator (you) must determine if it exhibits hazardous characteristics .

    • If the waste is a solution in a flammable solvent (Flash point < 60°C), it is D001 (Ignitable) .

    • If the waste contains halogenated solvents, it likely falls under F-listed spent solvents (e.g., F002) [2].

  • Implication: Always tag the waste with its constituents. Never label a bottle simply "Waste." You must list "1-Methylindole-4-carboxamide" and the solvent percentages.

Emergency Contingencies

  • Spill (Solid): Do not sweep dry dust (inhalation risk). Wet the powder slightly with a paper towel dampened in water or inert oil, then wipe up. Place all cleanup materials in the Solid Hazardous Waste bin.

  • Skin Contact: Wash thoroughly with soap and water.[1][2][3] Indoles are lipophilic; do not use solvent (ethanol/DMSO) to wash skin, as this enhances absorption [3].

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Title 40, Code of Federal Regulations (CFR) Part 261.[4][5] [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.